molecular formula C7H7I B057078 2-Iodotoluene CAS No. 615-37-2

2-Iodotoluene

Cat. No.: B057078
CAS No.: 615-37-2
M. Wt: 218.03 g/mol
InChI Key: RINOYHWVBUKAQE-UHFFFAOYSA-N
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Description

2-Iodotoluene is a valuable organoiodine compound featuring an iodine atom adjacent to a methyl group on a benzene ring. This structural motif makes it a versatile reagent in modern organic synthesis, particularly as a robust electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. Its primary research value lies in its utility for constructing biaryl and complex molecular architectures, which are critical scaffolds in the development of pharmaceuticals, agrochemicals, and organic materials. The presence of the methyl group in the ortho position can influence the reaction kinetics and steric outcome of transformations, offering a pathway to ortho-substituted derivatives that are otherwise challenging to access. Furthermore, this compound serves as a key starting material for synthesizing functionalized toluenes and as a precursor in halogen-metal exchange reactions to generate reactive aryllithium intermediates. Researchers leverage its well-defined reactivity profile to introduce the 2-methylphenyl moiety into target molecules with high precision. This product is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-methylbenzene
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InChI

InChI=1S/C7H7I/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
Source PubChem
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InChI Key

RINOYHWVBUKAQE-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7I
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DSSTOX Substance ID

DTXSID0060646
Record name Benzene, 1-iodo-2-methyl-
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Molecular Weight

218.03 g/mol
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Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Iodotoluene
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CAS No.

615-37-2
Record name 2-Iodotoluene
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Record name 2-iodotoluene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Iodotoluene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-iodotoluene, a key organoiodine compound utilized as a versatile intermediate in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and significant reactions, and includes spectroscopic data for characterization.

Core Properties of this compound

This compound, also known as 1-iodo-2-methylbenzene, is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 615-37-2[1][2][3][4]
Molecular Formula C₇H₇I[3]
Molecular Weight 218.03 g/mol [2]
IUPAC Name 1-iodo-2-methylbenzene[3]
Synonyms o-Iodotoluene, o-Tolyl iodide

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Clear colorless to pale yellow or pink to red liquid[3][4]
Boiling Point 211 °C (lit.)[2]
Density 1.713 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.608 (lit.)[2]
Solubility Insoluble in water; Soluble in benzene, alcohol, and ether.[4]

Table 3: Safety Information for this compound

Hazard StatementPrecautionary Statement
Causes skin irritation.Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key data from various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃, 399.65 MHz) δ (ppm): 7.775, 7.20, 6.826, 2.396[5]
¹³C NMR (Data available, specific shifts vary with solvent and instrument)
Infrared (IR) Conforms to structure[3]
Mass Spectrometry (MS) m/z: 218 (M+), 91[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key organic reactions.

Synthesis of this compound

Method 1: From o-Methylphenylboronic Acid

This method describes the synthesis of this compound from o-methylphenylboronic acid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 0.2 mL of the cuprous oxide/NH₃ catalytic system, 135.8 mg of o-methylphenylboronic acid, 0.830 g of potassium iodide, and 2 mL of water.[7]

  • Stir the reaction mixture at room temperature in an open system for 24 hours.[7]

  • After the reaction is complete, add 1.5 mL of 2 mol/L sodium hydroxide solution.[7]

  • Extract the mixture with dichloromethane (3 x 2 mL).[7]

  • Combine the organic phases and concentrate to obtain this compound. The reported yield is 81%.[7]

Synthesis_Method_1 reagents o-Methylphenylboronic Acid Potassium Iodide Cu₂O/NH₃ Catalyst Water reaction Stir at RT 24 hours reagents->reaction Combine workup NaOH solution DCM Extraction Concentration reaction->workup Reaction Completion product This compound workup->product Isolation

Synthesis of this compound from o-Methylphenylboronic Acid.

Method 2: From o-Bromotoluene

This protocol outlines the synthesis of this compound from o-bromotoluene.

Materials:

Procedure:

  • To a 25 mL Schlenk flask, add 42.8 mg of o-bromotoluene, 150.79 mg of tetramethylammonium iodide, 3.6 mg of cuprous oxide, and 5.8 mg of L-proline.[7]

  • Add 1.5 mL of purified ethanol to the flask.[7]

  • Heat the reaction mixture at 110°C for 30 hours.[7]

  • After the reaction, filter the solution through a silica (B1680970) gel column into a 10 mL volumetric flask.

  • Use ethyl acetate to quantitatively adjust the volume of the solution. The yield of this compound is determined by gas chromatography to be 28%.[7]

Synthesis_Method_2 reagents o-Bromotoluene Tetramethylammonium Iodide Cu₂O L-proline Ethanol reaction Heat at 110°C 30 hours reagents->reaction Combine workup Silica Gel Filtration Volume Adjustment with EtOAc reaction->workup Reaction Completion product This compound workup->product Isolation & Quantification

Synthesis of this compound from o-Bromotoluene.
Suzuki Coupling Reaction

This compound is a suitable substrate for Suzuki coupling reactions, a powerful method for the formation of carbon-carbon bonds.

General Procedure:

  • In a reaction vessel, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene (B28343)/water).

  • Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Coupling This compound This compound Reaction Heating Inert Atmosphere This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Biaryl Product Biaryl Product Reaction->Biaryl Product

Generalized workflow for the Suzuki coupling of this compound.
Ullmann Coupling Reaction

The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, often utilizing copper catalysts. This compound can be used in Ullmann-type couplings. For instance, it can react with amines to form N-aryl products.

General Procedure:

  • Combine this compound, a nucleophile (e.g., an amine or alcohol), a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₃PO₄) in a suitable solvent (e.g., toluene).

  • Heat the reaction mixture under an inert atmosphere for a specified time.

  • After the reaction, the mixture is typically filtered and the filtrate is concentrated.

  • The crude product is then purified, often by column chromatography.

Ullmann_Coupling This compound This compound Reaction Heating Inert Atmosphere This compound->Reaction Nucleophile (Amine/Alcohol) Nucleophile (Amine/Alcohol) Nucleophile (Amine/Alcohol)->Reaction Cu Catalyst Cu Catalyst Cu Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Coupled Product Coupled Product Reaction->Coupled Product

Generalized workflow for the Ullmann coupling of this compound.
Synthesis of Aryl-Substituted Quinones

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined properties. The experimental protocols provided in this guide for its synthesis and its application in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki and Ullmann couplings, highlight its importance in organic synthesis. The comprehensive data presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to 2-Iodotoluene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodotoluene, also known as 1-iodo-2-methylbenzene, is an organoiodine compound that serves as a crucial intermediate in organic synthesis.[1][2] Its unique chemical properties, particularly the reactivity of the carbon-iodine bond, make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a visualization of its synthetic utility.

Physical and Chemical Properties

This compound is a clear yellow to dark brown heavy liquid.[3][4][5] It is characterized by its high density and insolubility in water, while being soluble in common organic solvents such as benzene, alcohol, and ether.[3][6]

Data Presentation: Quantitative Physical and Chemical Properties
PropertyValueReferences
Molecular Formula C₇H₇I[3][4][7]
Molecular Weight 218.03 g/mol [4][8]
Appearance Clear yellow to dark brown heavy liquid[3][4][5]
Density 1.698 - 1.713 g/mL at 25 °C[3][7][9]
Boiling Point 207 - 211.5 °C[1][3][7][9]
Melting Point 11.27 °C (estimate)[10][11]
Refractive Index n20/D 1.608 - 1.611[7][9]
Flash Point 90 °C (194 °F)[1][10][11]
Solubility Insoluble in water; Soluble in benzene, alcohol, ether, chloroform, and methanol.[3][6][11][12]
Vapour Pressure 0.45 mmHg[10]

Spectral Data

Comprehensive spectral data for this compound is available, which is crucial for its identification and characterization in experimental settings. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][13][14]

Reactivity and Applications

The primary utility of this compound in organic synthesis stems from the reactivity of the aryl-iodide bond, which readily participates in various cross-coupling reactions. This makes it a key precursor for the formation of carbon-carbon and carbon-heteroatom bonds.[2]

Key applications include:

  • Pharmaceutical Intermediates: It is a vital intermediate in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients.[1]

  • Organic Synthesis: this compound is widely used in Suzuki and Sonogashira coupling reactions to introduce a substituted tolyl group into a target molecule.[11][15]

  • Advanced Materials: Its derivatives are explored in the development of novel materials.

Experimental Protocols

Synthesis of this compound from o-Toluidine (B26562)

A common laboratory-scale synthesis of this compound involves the diazotization of o-toluidine followed by a Sandmeyer-type reaction with an iodide salt.

Materials:

  • o-Toluidine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (B80452) (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, dissolve o-toluidine in a mixture of concentrated hydrochloric acid and water, then cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the o-toluidine solution while maintaining the temperature below 5 °C. Stir vigorously during the addition.

  • After the addition is complete, continue stirring for an additional 15-20 minutes to ensure complete diazotization.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

  • Allow the mixture to warm to room temperature and then heat it gently on a water bath until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the crude this compound with diethyl ether.

  • Wash the combined organic extracts with a sodium bisulfite solution to remove any unreacted iodine, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be further purified by vacuum distillation.

Suzuki Coupling of this compound with Phenylboronic Acid

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[16][17][18]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction flask, add this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add a 2M aqueous solution of potassium carbonate and toluene.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling of this compound with Phenylacetylene (B144264)

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[19][20][21]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous tetrahydrofuran and triethylamine.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the synthetic pathway from a precursor to this compound and its subsequent utilization in Suzuki and Sonogashira cross-coupling reactions to form valuable biaryl and arylalkyne products, respectively.

Synthesis_and_Reactivity_of_2_Iodotoluene cluster_synthesis Synthesis cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling o_toluidine o-Toluidine diazonium Diazonium Salt o_toluidine->diazonium 1. HCl, NaNO₂ 2. 0-5°C iodotoluene This compound diazonium->iodotoluene KI suzuki_product 2-Methylbiphenyl iodotoluene->suzuki_product Pd(OAc)₂, PPh₃ K₂CO₃ sonogashira_product 1-Methyl-2-(phenylethynyl)benzene iodotoluene->sonogashira_product Pd(PPh₃)₂Cl₂, CuI TEA phenylboronic Phenylboronic Acid phenylboronic->suzuki_product phenylacetylene Phenylacetylene phenylacetylene->sonogashira_product

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide on 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Iodotoluene, also known as 1-iodo-2-methylbenzene, is an aromatic organic compound. It is a derivative of toluene (B28343) where an iodine atom is substituted for one of the hydrogen atoms on the benzene (B151609) ring at the ortho position. This compound serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals and other specialized chemical applications[1].

Core Chemical Properties

The fundamental chemical identity of this compound is defined by its molecular formula and molecular weight. These parameters are crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.

PropertyValueSource
Molecular Formula C7H7I[2][3][4]
Linear Formula CH3C6H4I
Molecular Weight 218.03 g/mol [2]
Alternate Molecular Weight 218.04 g/mol [3][4][5]

Note: The minor variation in molecular weight values (218.03 vs. 218.04) is due to differences in the atomic weight values used for the constituent elements in the calculations.

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound is a foundational aspect of chemical analysis. The following outlines the standard experimental methodologies employed for this purpose.

1. Mass Spectrometry for Molecular Weight Determination:

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular weight of the compound.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • Ionization: The sample is introduced into the mass spectrometer. An ionization technique such as Electron Ionization (EI) is typically used for relatively small and stable molecules like this compound. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+).

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio.

    • Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak, from which the molecular weight is determined. For this compound, this would be observed at approximately m/z = 218.

2. Elemental Analysis for Molecular Formula Determination:

  • Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Iodine) in the compound, which is then used to derive the empirical and molecular formulas.

  • Methodology:

    • Combustion Analysis (for C and H): A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen. The carbon in the sample is converted to carbon dioxide (CO2), and the hydrogen is converted to water (H2O). The amounts of CO2 and H2O produced are accurately measured by passing them through absorbent traps. The masses of carbon and hydrogen in the original sample can then be calculated.

    • Iodine Analysis: The percentage of iodine can be determined by various methods, such as the Carius halogen method. A known weight of the organic compound is heated with fuming nitric acid in the presence of silver nitrate (B79036) in a sealed Carius tube. The iodine in the compound is converted to silver iodide (AgI). The precipitate of AgI is then filtered, washed, dried, and weighed. The mass of iodine in the original sample is calculated from the mass of the AgI precipitate.

    • Formula Calculation: The percentage composition of each element is used to determine the empirical formula (the simplest whole-number ratio of atoms). The molecular formula is then determined by comparing the empirical formula mass to the molecular weight obtained from mass spectrometry.

Logical Relationships

The relationship between the common name of the compound, its structural formula, and its calculated molecular weight is a fundamental concept in chemistry. This relationship can be visualized as a direct logical flow from identification to empirical and molecular properties.

G A Compound Name This compound B Chemical Formula C7H7I A->B Defines C Molecular Weight ~218.03 g/mol B->C Calculates to

References

Synthesis of 2-Iodotoluene from o-Toluidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodotoluene from o-toluidine (B26562), a crucial transformation in the preparation of various pharmaceutical intermediates and fine chemicals. The primary method detailed is the diazotization of o-toluidine followed by iodination, a variant of the Sandmeyer reaction. This document offers detailed experimental protocols, a comparative analysis of quantitative data from various studies, and a visualization of the reaction pathway.

Reaction Overview and Mechanism

The synthesis of this compound from o-toluidine is a two-step process. The first step involves the diazotization of the primary aromatic amine, o-toluidine, to form an o-tolyldiazonium salt. This is typically achieved by treating o-toluidine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C).

The mechanism of diazotization proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The lone pair of the amino group on o-toluidine then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate after deprotonation. Subsequent tautomerization and protonation, followed by the elimination of a water molecule, yields the o-tolyldiazonium ion.

The second step is the iodination of the o-tolyldiazonium salt. In this reaction, the diazonium group (-N₂⁺), being an excellent leaving group, is replaced by an iodine atom. This is typically achieved by treating the diazonium salt solution with a solution of potassium iodide (KI). The reaction proceeds via a radical mechanism and does not necessarily require a copper catalyst, which is often used in other Sandmeyer reactions (for chlorination or bromination).

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of iodoarenes from anilines, providing a comparative perspective on yields and reaction conditions. While not all examples are specific to o-toluidine, they represent the typical efficiency of the diazotization-iodination sequence.

Starting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
o-ToluidineNaNO₂, H₂SO₄, KIWater0-5 then rt-77[1]
p-ToluidineNaNO₂, H₃PO₄, K₂SO₃, NaIO₃Water3-6 then 80-85-86-93[2]
o-Methylphenylboronic acidCu₂O/NH₃, KIWaterrt2481[3]
o-BromotolueneTetramethylammonium iodide, Cu₂O, L-prolineEthanol1103028[3]
2-Tolylboronic acidKF, I₂1,4-Dioxane80188

Detailed Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound from o-toluidine.

Materials:

  • o-Toluidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Ice

  • Distilled water

Equipment:

  • Round-bottom flask

  • Beakers

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Diazotization of o-Toluidine

  • In a 250 mL beaker, carefully add 10.7 g (0.1 mol) of o-toluidine to 100 mL of distilled water.

  • Slowly and with constant stirring, add 9.8 g (0.1 mol) of concentrated sulfuric acid. The mixture will heat up; allow it to cool to room temperature.

  • Cool the resulting o-toluidine sulfate solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of distilled water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the o-toluidine sulfate solution while maintaining the temperature between 0 and 5 °C. The addition should take approximately 15-20 minutes.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution contains the o-tolyldiazonium sulfate.

Step 2: Iodination of the Diazonium Salt

  • In a 500 mL beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of distilled water.

  • Slowly and with vigorous stirring, add the cold o-tolyldiazonium sulfate solution to the potassium iodide solution. Nitrogen gas will evolve, and a dark, oily layer of this compound will form.

  • Allow the mixture to stand at room temperature for 30 minutes, and then gently warm it to 50 °C on a water bath for another 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine (the dark color will disappear).

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Reaction Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound from o-toluidine.

SynthesisWorkflow o_toluidine o-Toluidine diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) o_toluidine->diazotization diazonium_salt o-Tolyldiazonium Sulfate diazotization->diazonium_salt iodination Iodination (KI) diazonium_salt->iodination crude_product Crude this compound iodination->crude_product workup Work-up (Extraction, Washing) crude_product->workup purification Purification (Vacuum Distillation) workup->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of o-Tolyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of o-tolyl iodide, a key aromatic iodide intermediate in organic synthesis. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a thorough characterization of the compound through various analytical techniques. All quantitative data is summarized in structured tables for ease of reference and comparison.

Synthesis of o-Tolyl Iodide via the Sandmeyer Reaction

The primary route for the synthesis of o-tolyl iodide is the Sandmeyer reaction, a versatile method for the conversion of primary aromatic amines to aryl halides.[1][2] This reaction proceeds through the formation of a diazonium salt from the corresponding aniline (B41778) derivative, which is then displaced by an iodide ion.[3] In the case of o-tolyl iodide, the starting material is o-toluidine (B26562).

The formation of aryl iodides via the Sandmeyer reaction is particularly noteworthy as it does not typically require a copper(I) salt catalyst, which is often necessary for the introduction of other halides like chlorides and bromides.[4] The reaction is initiated by the diazotization of the primary amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid. The resulting diazonium salt is then treated with a solution of potassium iodide to yield the desired o-tolyl iodide.[4]

Experimental Protocol

The following protocol is a synthesized methodology based on established Sandmeyer reaction procedures for the preparation of aryl iodides.[5][6]

Materials:

  • o-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Starch-iodide paper

Procedure:

  • Diazotization of o-Toluidine:

    • In a flask equipped with a mechanical stirrer and immersed in an ice bath, add o-toluidine followed by a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to below 5°C.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. The addition is continued until a slight excess of nitrous acid is detected, which can be confirmed by the immediate blue-black coloration of starch-iodide paper.[5]

  • Formation of o-Tolyl Iodide:

    • In a separate vessel, prepare an aqueous solution of potassium iodide.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.[5]

    • After the addition is complete, allow the mixture to stand, and then gently warm it on a water bath until the evolution of nitrogen ceases.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. An oily layer of crude o-tolyl iodide will separate.

    • Extract the mixture with diethyl ether.

    • Wash the combined ethereal extracts with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a wash with water and then brine.

    • Dry the ethereal solution over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude o-tolyl iodide can be further purified by vacuum distillation.

Characterization of o-Tolyl Iodide

A comprehensive characterization of the synthesized o-tolyl iodide is crucial to confirm its identity and purity. This involves the determination of its physical properties and the analysis of its spectroscopic data.

Physical Properties

o-Tolyl iodide is a clear, dark brown liquid at room temperature.[7] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₇I[8]
Molecular Weight 218.04 g/mol [8]
CAS Number 615-37-2[8]
Density 1.698 g/mL[8]
Boiling Point 207 °C[8]
Refractive Index 1.611[8]
Appearance Clear dark brown liquid[7][9]
Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the o-tolyl iodide molecule.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts in the ¹H NMR spectrum of o-tolyl iodide are characteristic of the protons on the aromatic ring and the methyl group.

Table 1: ¹H NMR Spectroscopic Data for o-Tolyl Iodide

AssignmentChemical Shift (ppm)
A7.775
B7.20
C6.826
D (CH₃)2.396
Data obtained in CDCl₃ at 399.65 MHz.[10]

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of o-tolyl iodide will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as the C-I stretching vibration.

Table 2: Key IR Absorption Bands for o-Tolyl Iodide

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch3200-3000
Aliphatic C-H Stretch~2925
C=C Aromatic Ring Stretch1600-1450
C-I Stretch~550
(Characteristic ranges based on general spectroscopic principles)[11]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for o-Tolyl Iodide (GC-MS)

m/zRelative IntensityFragment
21885.57[M]⁺ (Molecular Ion)
9199.99[C₇H₇]⁺ (Tropylium ion)
6538[C₅H₅]⁺
3916.78[C₃H₃]⁺
Data obtained via Electron Ionization (EI).[7]

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of o-tolyl iodide via the Sandmeyer reaction.

Synthesis_Workflow Start o-Toluidine Diazotization Diazotization (NaNO2, HCl, <5°C) Start->Diazotization Diazonium_Salt o-Tolyl Diazonium Chloride Diazotization->Diazonium_Salt Reaction Reaction with KI Diazonium_Salt->Reaction Crude_Product Crude o-Tolyl Iodide Reaction->Crude_Product Purification Purification (Extraction, Distillation) Crude_Product->Purification Final_Product Pure o-Tolyl Iodide Purification->Final_Product

Caption: Synthesis workflow for o-tolyl iodide.

Characterization Workflow

This diagram outlines the logical flow of analytical procedures used to characterize the synthesized o-tolyl iodide.

Characterization_Workflow Sample Synthesized o-Tolyl Iodide Physical_Properties Physical Property Measurement (Density, BP, RI) Sample->Physical_Properties Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Data_Analysis Data Analysis and Structure Confirmation Physical_Properties->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Characterization Report Data_Analysis->Final_Report

Caption: Characterization workflow for o-tolyl iodide.

References

An In-depth Technical Guide to the Solubility of 2-Iodotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-iodotoluene in organic solvents. Due to the limited availability of quantitative public data, this document focuses on providing a detailed experimental protocol to enable researchers to determine solubility in their laboratories.

Introduction to this compound and its Solubility

This compound (C₇H₇I) is an aromatic organic compound that serves as a versatile intermediate in organic synthesis.[1][2][3] Its solubility in various organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. Understanding the solubility of this compound is therefore essential for chemists and researchers in diverse fields, including pharmaceuticals and material science.

Qualitative Solubility Profile

Qualitative assessments indicate that this compound is soluble in common non-polar and polar aprotic organic solvents. Specifically, it has been reported to be soluble in benzene, alcohol, and ether, while being insoluble in water.[4][5]

Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility data, the following experimental protocol based on the well-established shake-flask method is recommended.[6][7][8][9][10] This method is considered reliable for determining the thermodynamic solubility of a compound.[6]

3.1. Principle

An excess amount of this compound is agitated in a chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. After separating the undissolved solid, the concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (e.g., alcohols, ethers, ketones, esters, hydrocarbons) of analytical grade

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

3.3. Experimental Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is necessary to ensure that a saturated solution is formed.[8]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the collected supernatant through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analysis: Determine the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC system.

3.4. Analytical Methods for Concentration Determination

3.4.1. UV-Vis Spectroscopy

Aromatic compounds like this compound exhibit strong absorbance in the UV range, making UV-Vis spectroscopy a suitable method for concentration determination.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV spectrum.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert Law.[11]

  • Concentration Measurement: Measure the absorbance of the diluted saturated solution and determine its concentration using the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

3.4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of aromatic compounds.[12][13][14]

  • Method Development: Develop a suitable HPLC method, typically a reversed-phase method with a C18 column. The mobile phase could be a mixture of acetonitrile (B52724) or methanol (B129727) and water. A UV detector set at a wavelength where this compound absorbs strongly would be appropriate.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard and create a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted saturated solution into the HPLC system and determine the concentration from the calibration curve based on the peak area. The original solubility is then calculated by applying the dilution factor.

Data Presentation

The experimentally determined solubility data for this compound in various organic solvents should be recorded in a structured table for easy comparison.

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Alcohols Methanol
Ethanol
Isopropanol
Ethers Diethyl ether
Tetrahydrofuran (THF)
Ketones Acetone
Methyl ethyl ketone
Esters Ethyl acetate
Hydrocarbons n-Hexane
Toluene
Benzene

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to organic solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sampling1 Allow solid to settle equil->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter supernatant (0.45 µm filter) sampling2->sampling3 sampling4 Dilute sample sampling3->sampling4 analysis Analyze concentration (UV-Vis or HPLC) sampling4->analysis result Calculate solubility analysis->result

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-iodotoluene, a key intermediate in organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

PropertyValueSource
Molecular Formula C₇H₇I[1][2][3]
Molecular Weight 218.03 g/mol [3][4]
Appearance Clear to dark brown liquid[5]
Boiling Point 211-212 °C[6][7]
Melting Point Not available (liquid at room temperature)
Flash Point 90 °C (194 °F) - closed cup[1][6]
Density 1.713 g/mL at 25 °C[3][6]
Refractive Index n20/D 1.608[3][6]
Solubility Insoluble in water
CAS Number 615-37-2[2][3][6]

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables summarize its classification and associated hazard and precautionary statements.

GHS Classification
Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)
Flammable Liquids4

Source:[2][4][8]

GHS Label Elements
Pictogram
Signal Word Warning
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.Response: P302 + P352: IF ON SKIN: Wash with plenty of water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362 + P364: Take off contaminated clothing and wash it before reuse.P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction.Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P403 + P235: Store in a well-ventilated place. Keep cool.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

Source:[2][4][8]

Handling Precautions and Experimental Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Handle with gloves that have been inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] Wash and dry hands.[2] Wear appropriate protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] If the risk assessment shows it is necessary, use a NIOSH-approved respirator.

Safe Handling Procedures
  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapor or mist.[2]

  • Keep away from sources of ignition - No smoking.[2][8]

  • Take measures to prevent the buildup of electrostatic charge.[2]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a cool, dry, and well-ventilated place.[2][8]

  • Keep the container tightly closed.[2][8]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Keep away from heat, sparks, and flame.[8]

  • Incompatible materials include strong oxidizing agents.[8]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological and reactivity properties of this compound are not extensively available in the public domain. Safety Data Sheets often state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] However, the identified hazards (skin, eye, and respiratory irritation) would be assessed using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

A brief overview of the general experimental approaches is provided below:

  • Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the skin of a laboratory animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Acute Eye Irritation/Corrosion (OECD 405): The substance is applied to one eye of a laboratory animal. The eyes are then examined for opacity, iritis, and redness at specific time points.

  • Acute Inhalation Toxicity (OECD 403): This study involves exposing animals to the substance via inhalation for a short period. The animals are then observed for signs of toxicity and mortality.

It is important to note that these are general descriptions, and the specific design of such experiments would require detailed protocols that are not publicly available for this compound.

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person into fresh air.[2] If not breathing, give artificial respiration.[2] Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[2] Consult a physician.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] If eye irritation persists, get medical advice/attention.

  • If Swallowed: Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2] Consult a physician.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustible liquid.[8] Containers may explode when heated.[8] Hazardous combustion products include carbon oxides and hydrogen iodide.[2][8]

  • Fire-Fighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Spill Management Workflow

The following diagram illustrates a logical workflow for handling a this compound spill.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps start Spill Detected evacuate Evacuate Immediate Area start->evacuate Alert Personnel ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ignition->ppe contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into a Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident dispose->report end End report->end

Caption: Logical workflow for handling a this compound spill.

References

commercial availability and suppliers of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Iodotoluene for Researchers and Drug Development Professionals

Introduction

This compound, also known as 1-iodo-2-methylbenzene, is an aromatic organic compound with the chemical formula C₇H₇I. It serves as a crucial building block and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the commercial availability, key suppliers, and practical applications of this compound for professionals in research and drug development.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at a purity of 98% or higher. Below is a summary of prominent suppliers and their typical offerings.

Data Presentation: Commercial Suppliers of this compound
SupplierPurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich (Merck) 98%[1][2][3]5 g, 25 g, Bulk inquiries welcome[1]Often stabilized with copper.[4]
Fisher Scientific (Thermo Scientific Chemicals) 98%[5][6]25 g, 25 mL, Bulk inquiries welcome[5][6]Legacy Acros Organics product.[5]
Apollo Scientific 98%[7]25 g, 100 g, 500 g, 2.5 kg, 10 kg[7]UK-based supplier with international shipping.
Strem Chemicals min. 98%[8]25 g, 100 g, Bulk quotes available[8]Product of Ascensus Specialties LLC.[8]
Tokyo Chemical Industry (TCI) >98.0% (GC)[9][10]25 mL, 500 mL, Bulk quotes availableStabilized with copper chip.[9][10]
Santa Cruz Biotechnology Research GradeInquire for quantities[11]Primarily for research use.[11]
Cefa-Cilinas Biotics Pvt. Ltd. Commercial, Pharma, Industrial GradeMOQ: 25 kg; 50 kg to 250 kg drums[12]Indian manufacturer and exporter.[12]
Infinium Pharmachem Limited ≥96%Inquire for quantitiesStabilized with copper.[4]
Otto Chemie Pvt. Ltd. 98%Inquire for quantities[13]Indian supplier, provides Certificate of Analysis.[13]
Tosoh Europe B.V. Fine Chemicals GradeInquire for quantities[14]Part of a wide range of iodinated products.[14]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 615-37-2[1][8][11]
Molecular Formula C₇H₇I[11][15]
Molecular Weight 218.03 g/mol [1][11][15]
Appearance Clear, colorless to pale-yellow or red liquid[8][9][10]
Boiling Point 211-212 °C[14]
Density 1.713 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.608[1][2][3]
Flash Point 90 °C (194 °F) - closed cup[1][8]
Solubility Insoluble in water; soluble in benzene, alcohol, ether.[4]

Experimental Protocols: Application in Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. These reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, enable the construction of complex molecular architectures.

Detailed Methodology: Sonogashira Coupling of this compound

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The following protocol is a representative example of a Sonogashira coupling reaction using an aryl iodide like this compound.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)

  • Copper(I) cocatalyst (e.g., Copper(I) iodide, CuI)

  • Base (e.g., Triethylamine, TEA)

  • Anhydrous solvent (e.g., Toluene or THF/DMA mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the aryl halide (e.g., this compound, 1.0 mmol, 1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) iodide (0.01 mmol, 1 mol%).

  • Solvent and Base: Add the anhydrous solvent (e.g., 10 mL of toluene) and the anhydrous base (e.g., triethylamine, 2.0 mmol, 2.0 eq) to the flask.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), 20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

Visualizing Experimental Workflows

Understanding the logical flow of an experimental procedure is critical for reproducibility and troubleshooting. The following diagram, generated using the DOT language, illustrates the key steps in a typical Sonogashira coupling workflow.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_glassware Dry Glassware add_reagents Add this compound, Catalysts & Base prep_glassware->add_reagents Under Inert Atmosphere add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne stir_rt Stir at RT (30 min) add_alkyne->stir_rt heat Heat to 70°C (2-4 hours) stir_rt->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Pure Product

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Safety and Handling

This compound is considered a hazardous substance. It is a combustible liquid and causes skin and serious eye irritation.[16][17] It may also cause respiratory irritation.[17] When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] All work should be conducted in a well-ventilated fume hood.[17] In case of fire, use "alcohol" foam, dry chemical, or carbon dioxide extinguishers.[17] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[16][17]

Conclusion

This compound is a readily available and versatile reagent that plays a significant role in modern organic synthesis, particularly in the development of new pharmaceutical agents. Its commercial availability from a range of suppliers in various quantities and purities makes it accessible for both small-scale research and larger-scale production. A thorough understanding of its properties, safe handling procedures, and its application in robust synthetic methodologies like the Sonogashira coupling is essential for researchers and drug development professionals aiming to leverage its synthetic potential.

References

Reactivity of the Carbon-Iodine Bond in 2-Iodotoluene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in 2-iodotoluene, a key building block in organic synthesis. The document details the bond's characteristics and its behavior in a variety of important chemical transformations. It is designed to serve as a practical resource for researchers in academia and industry, particularly those involved in drug discovery and development where the construction of complex molecular architectures is paramount.

Introduction to the Carbon-Iodine Bond in this compound

The C(sp²)–I bond in aryl iodides like this compound is the most reactive among aryl halides in many catalytic cross-coupling reactions. This high reactivity stems from its lower bond dissociation energy compared to the corresponding C-Br and C-Cl bonds, making it more susceptible to oxidative addition to transition metal catalysts, which is often the rate-determining step in many catalytic cycles. The methyl group at the ortho position in this compound can introduce steric effects that may influence reaction kinetics and product yields compared to its isomers or unsubstituted iodobenzene.

Quantitative Data on Reactivity

A central aspect of understanding the reactivity of this compound is the quantitative analysis of its reaction kinetics. However, specific kinetic data such as rate constants and activation energies for reactions involving this compound are not extensively reported in the literature. The following tables summarize available quantitative data for closely related aryl iodides to provide a comparative context for the reactivity of this compound.

Table 1: General Reactivity Trend of Aryl Halides in Cross-Coupling Reactions

Aryl Halide (Ar-X)Relative ReactivityGeneral Notes
Ar-IHighestMost reactive in oxidative addition, often allowing for milder reaction conditions.
Ar-BrIntermediateLess reactive than Ar-I but widely used due to a balance of reactivity and stability.
Ar-ClLowestOften requires more forcing conditions and specialized catalyst systems.

Table 2: Kinetic Data for Ullmann-Type Coupling of p-Iodotoluene

The following data is for the Ullmann condensation of p-toluidine (B81030) with 4-iodotoluene, providing an indication of the kinetics for a related iodotoluene isomer.

Reaction StepReactant Order (4-iodotoluene)Activation Energy (Ea)
First Condensation1.1853.6 kJ mol⁻¹
Second Condensation0.1353.8 kJ mol⁻¹

Data sourced from a study on the synthesis of tri-p-tolylamine.[1]

Key Reactions and Experimental Protocols

The C-I bond in this compound is a versatile handle for a wide array of chemical transformations. This section details the most important of these reactions and provides specific experimental protocols where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reactants: this compound, Phenylboronic Acid

  • Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add dimethylformamide (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2-methylbiphenyl.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.

Experimental Protocol: Heck Reaction of this compound with Styrene (B11656)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%) in DMF (5 mL) under an inert atmosphere.

  • Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 16-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford (E)-2-methylstilbene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

  • Reactants: this compound, Phenylacetylene

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N)

  • Solvent: Tetrahydrofuran (B95107) (THF)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to give 1-methyl-2-(phenylethynyl)benzene. A reported yield for this reaction is 96%.[2]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

Procedure:

  • In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add a solution of this compound (1.0 mmol) in toluene (2 mL).

  • Add morpholine (1.2 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate, filter through Celite, and concentrate.

  • Purify the crude product by flash chromatography to yield 4-(o-tolyl)morpholine.

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. It can be a homocoupling or a cross-coupling reaction.

Experimental Protocol: Ullmann Homocoupling of this compound

  • Reactant: this compound

  • Catalyst: Copper powder

  • Solvent: N,N-Dimethylformamide (DMF) or neat

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and activated copper powder (2.0 mmol).

  • Heat the mixture to 200-220 °C with vigorous stirring for 4-6 hours.

  • Cool the reaction mixture and extract with hot toluene.

  • Filter the hot solution and concentrate the filtrate.

  • Purify the residue by recrystallization or column chromatography to afford 2,2'-dimethylbiphenyl.

Grignard Reagent Formation

Aryl iodides readily react with magnesium metal to form Grignard reagents, which are potent nucleophiles.

Experimental Protocol: Preparation of 2-Tolylmagnesium Iodide

  • Reactant: this compound

  • Reagent: Magnesium turnings

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of dry nitrogen.

  • Place magnesium turnings (1.2 mmol) in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise from the dropping funnel.

  • The reaction is initiated by gentle warming. Once initiated, the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting solution of 2-tolylmagnesium iodide is used directly for subsequent reactions.

Lithiation

Aryl iodides can undergo lithium-halogen exchange with organolithium reagents to form aryllithium species.

Experimental Protocol: Lithiation of this compound

  • Reactant: this compound

  • Reagent: n-Butyllithium (n-BuLi)

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • The resulting solution of 2-tolyllithium can then be quenched with an appropriate electrophile.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OH)L2 Ar-Pd(II)(OH)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OH)L2 Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OH)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Heck_Reaction Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Alkene_Complex Ar-Pd(II)(I)L2(Alkene) Ar-Pd(II)(I)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)(I)L2 Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)(I)L2 Insertion_Product->Hydrido_Complex β-Hydride Elimination (Product) Hydrido_Complex->Pd(0)L2 Reductive Elimination (Base, -HI)

Caption: Heck Reaction Catalytic Cycle.

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Cu(I)I Cu(I)I Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)C≡CR Cu(I)C≡CR Cu(I)I->Cu(I)C≡CR Alkyne Coordination (Base, H-C≡CR) Cu(I)C≡CR->Ar-Pd(II)(C≡CR)L2 Transmetalation

Caption: Sonogashira Coupling Catalytic Cycles.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Amine_Complex [Ar-Pd(II)(I)L2(HNR'R'')] Ar-Pd(II)(I)L2->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental_Workflow General Experimental Workflow for Cross-Coupling A Reaction Setup (Inert Atmosphere) B Addition of Reactants (this compound, Coupling Partner) A->B C Addition of Catalyst, Ligand, and Base B->C D Solvent Addition C->D E Heating and Stirring D->E F Reaction Monitoring (TLC/GC-MS) E->F G Workup (Quenching, Extraction) F->G Reaction Complete H Purification (Chromatography) G->H I Product Characterization H->I

Caption: General Experimental Workflow.

Conclusion

The carbon-iodine bond in this compound exhibits high reactivity, making it an exceptionally useful precursor in a multitude of synthetic transformations. Its propensity to undergo oxidative addition facilitates a wide range of palladium- and copper-catalyzed cross-coupling reactions, as well as the formation of organometallic reagents. While specific kinetic data for this compound remains an area for further investigation, the provided protocols and mechanistic insights offer a solid foundation for its application in the synthesis of complex organic molecules. This guide serves as a valuable resource for chemists aiming to leverage the unique reactivity of this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for 2-Iodotoluene in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-iodotoluene in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the creation of diverse biaryl and substituted aromatic compounds that are crucial scaffolds in drug discovery and materials science. This compound, an ortho-substituted aryl iodide, serves as a versatile building block for the synthesis of various 2-methylbiphenyl (B165360) derivatives and other complex molecules.

The following sections detail optimized reaction conditions, experimental protocols, and key considerations for achieving high yields and purity in the Suzuki coupling of this compound with a range of arylboronic acids.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies on the Suzuki coupling of iodo-arenes, including examples with iodotoluene, to guide the selection of optimal reaction parameters.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of Iodotoluenes

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10018>95
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane/H₂O801292
3Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1285-95
4Pd/C (10%) (5)-Na₂CO₃DME/H₂O2524High
5Pd(OAc)₂ (0.1)Pyridine-Pyrazole (0.1)KOHEtOH/H₂O120 (MW)0.3390-98

Table 2: Suzuki Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1001693
34-Tolylboronic acidPd₂(dba)₃/XPhos (1/3)K₃PO₄Dioxane/H₂O801496
43-Anisylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O901088
52-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane1002485

Experimental Protocols

The following are detailed methodologies for performing Suzuki cross-coupling reactions with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Ethanol (B145695)

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • The flask is sealed with a septum, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • The reaction mixture is stirred and heated to 80-100 °C under the inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 8-24 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (B1210297) and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.3 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 mol%)

  • Pyridine-pyrazole ligand (0.1 mol%)

  • Potassium hydroxide (B78521) (KOH) (2 equivalents)

  • Ethanol/Water (1:1 mixture)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.3 mmol), potassium hydroxide (2.0 mmol), palladium(II) acetate (0.001 mmol), and the pyridine-pyrazole ligand (0.001 mmol).

  • Add 2 mL of a 1:1 mixture of ethanol and water.

  • The vial is sealed with a cap.

  • The reaction vessel is placed in the microwave synthesizer and irradiated at a constant power of 60 W, with the temperature ramped to 120 °C and held for 20 minutes.[1]

  • After the reaction, the vial is cooled to room temperature.

  • The reaction mixture is diluted with water and extracted with dichloromethane (B109758) or ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the desired biaryl product.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

A typical experimental workflow for Suzuki cross-coupling.
Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination React1 R¹-X (this compound) React2 R²-B(OH)₂ (Arylboronic Acid) Product R¹-R² (Biaryl Product) Base Base

The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][2] This document provides detailed application notes and protocols for the Sonogashira coupling of 2-iodotoluene with various terminal alkynes. This compound is a common building block in organic synthesis, and its coupling products are valuable intermediates in the preparation of more complex molecules. The steric hindrance provided by the ortho-methyl group can influence the reaction conditions required for optimal yields.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is typically used to deprotonate the terminal alkyne.[3] Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5]

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling of this compound is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes various conditions for the coupling of this compound with different terminal alkynes.

EntryAlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (5)---[TBP][4EtOV]RT-96[4]
2PhenylacetyleneOxPdCy@clay (0.05-0.1)-None-PEG-20085-130-Satisfactory[6]
3Propargyl alcoholOxPdCy@clay (0.05-0.1)-None-PEG-20085-130-Satisfactory[6]

Experimental Protocols

The following protocols provide detailed methodologies for the Sonogashira coupling of this compound.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene in Ionic Liquid

This protocol is based on a high-yield synthesis of 1-methyl-2-(phenylethynyl)benzene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Tetrabutylphosphonium (B1682233) 4-ethoxyvalerate ([TBP][4EtOV])

  • Schlenk flask and standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (1.8 mg, 0.0025 mmol, 5 mol%).

  • Add the ionic liquid solvent, tetrabutylphosphonium 4-ethoxyvalerate (0.8 mL).

  • Add this compound (64 µL, 0.5 mmol, 1.0 equiv.).

  • Add phenylacetylene (82 µL, 0.75 mmol, 1.5 equiv.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the product can be isolated by extraction with a suitable organic solvent. The ionic liquid can often be recovered and reused.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Copper-Free Sonogashira Coupling of this compound

This generalized protocol is for a copper-free reaction, which is particularly useful for preventing alkyne homocoupling.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol)

  • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., PPh₃, XPhos, SPhos) (if required by the catalyst)

  • Base (e.g., Et₃N, DIPA, K₂CO₃, Cs₂CO₃) (2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF, THF, Toluene, Dioxane)

  • Schlenk flask and standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.0 equiv.) to the mixture.

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Workflow reagents Combine this compound, Alkyne, Catalyst, Base, and Solvent under Inert Atmosphere reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Heck Reaction of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including pharmaceuticals and natural products.[2] This document provides detailed application notes and protocols for the Heck reaction of 2-iodotoluene, a readily available starting material for the synthesis of various substituted stilbene (B7821643) and cinnamate (B1238496) derivatives. Aryl iodides are highly reactive substrates in the Heck reaction, often requiring milder conditions compared to their bromide or chloride counterparts.

Reaction Principle

The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of steps involving a palladium(0) active catalyst.[3] The cycle commences with the oxidative addition of the aryl halide (this compound) to the Pd(0) complex, forming a Pd(II) species. This is followed by the coordination and subsequent migratory insertion of the alkene into the palladium-carbon bond. The final steps involve a β-hydride elimination to release the substituted alkene product and reductive elimination of HX from the palladium complex, which is then neutralized by a base to regenerate the active Pd(0) catalyst for the next cycle.[4]

Key Reaction Parameters

The success of the Heck reaction is highly dependent on the interplay of several key parameters, including the choice of catalyst, ligand, base, and solvent.

  • Palladium Source: A variety of palladium sources can be used, with palladium(II) acetate (B1210297) (Pd(OAc)₂) being one of the most common and efficient precatalysts.[4] Other sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

  • Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity. Triphenylphosphine (PPh₃) is a standard ligand, while bulky, electron-rich phosphines can be beneficial in some cases.[5] The use of bidentate phosphine ligands can also impact the stereoselectivity of the reaction.[6]

  • Base: A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle.[4] Common choices include organic bases like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]

  • Solvent: The choice of solvent is critical and often depends on the reaction temperature and the solubility of the reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (CH₃CN) are frequently used.[7][8] Toluene is also a viable option, particularly for reactions requiring higher temperatures.[7]

Tabulated Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of this compound with various alkenes. These conditions are based on general protocols for aryl iodides and should be optimized for specific substrate combinations.

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)A common and effective precatalyst.[4]
Pd(PPh₃)₄ (1-5 mol%)An active Pd(0) catalyst.[1]
Ligand PPh₃ (2-10 mol%)Often used in conjunction with Pd(OAc)₂.[2]
P(o-tol)₃ (2-10 mol%)A more electron-rich alternative to PPh₃.
Base Et₃N (1.5-2.5 equiv.)A common organic base.[1]
K₂CO₃ (2.0 equiv.)A solid inorganic base.[1]
NaOAc (2.0 equiv.)A milder inorganic base.[1]
Solvent DMF, NMP, CH₃CNCommon polar aprotic solvents.[7][8]
TolueneA non-polar option for higher temperatures.[7]
Temperature 80-140 °CReaction temperature is substrate-dependent.[7]
Alkene Styrene (B11656), acrylates, etc.Electron-poor alkenes are generally more reactive.[1]

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound. Note: These protocols should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Add this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), and Et₃N (1.5 mmol, 1.5 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-methylstilbene.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate (B77674)

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous NMP (5 mL) to the flask via syringe.

  • Add n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired n-butyl (E)-3-(o-tolyl)acrylate.

Visualizations

The following diagrams illustrate the general mechanism of the Heck reaction and a typical experimental workflow.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene AlkeneComplex Ar-Pd(II)-X(alkene) L₂ Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns Intermediate R-CH₂-CH(Ar)-Pd(II)-X L₂ MigIns->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim ProductComplex H-Pd(II)-X(alkene) L₂ BetaElim->ProductComplex Product RedElim Reductive Elimination ProductComplex->RedElim RedElim->Pd0 Base (HX removal)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add catalyst, ligand, base, and this compound Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Alkene Add alkene Solvent->Alkene Reaction Heat and stir the reaction mixture Alkene->Reaction Monitor Monitor progress by TLC or GC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous workup and extraction Monitor->Workup Complete Purification Purify by column chromatography Workup->Purification Characterization Characterize the final product Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Heck reaction.

References

Applications of 2-Iodotoluene in Ullmann Coupling Reactions: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann coupling reaction, a cornerstone of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation, utilizes copper-mediated or catalyzed reactions to synthesize a wide array of important organic molecules. 2-Iodotoluene, with its reactive iodine substituent and the steric influence of the adjacent methyl group, serves as a versatile building block in various Ullmann coupling applications. These reactions are pivotal in the synthesis of biaryls, diaryl ethers, diaryl amines, and diaryl thioethers, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in Ullmann coupling reactions, supported by quantitative data and visual diagrams to aid in research and development.

Applications of this compound in Ullmann Couplings

This compound is a valuable substrate for several types of Ullmann coupling reactions, including:

  • C-C Coupling (Homocoupling): The synthesis of symmetric biaryls, such as 2,2'-dimethylbiphenyl, is a classic application. These structures are important as ligands in catalysis and as precursors to more complex molecules.

  • C-O Coupling (Ether Synthesis): The reaction of this compound with phenols provides access to sterically hindered diaryl ethers. These motifs are found in a variety of natural products and pharmacologically active compounds.

  • C-N Coupling (Amination): The coupling of this compound with amines leads to the formation of N-aryl amines. Diaryl amines are crucial components in organic light-emitting diodes (OLEDs), antioxidants, and pharmaceuticals.

  • C-S Coupling (Thioether Synthesis): The formation of a carbon-sulfur bond through the reaction of this compound with thiols yields diaryl thioethers, which are of interest in medicinal chemistry and materials science.

  • Intramolecular Coupling: Derivatives of this compound can undergo intramolecular Ullmann reactions to construct heterocyclic ring systems, which are fundamental scaffolds in numerous drug molecules.

Quantitative Data Summary

The following tables summarize quantitative data for various Ullmann coupling reactions involving this compound.

Table 1: Ullmann C-C Homocoupling of this compound Derivatives

EntryReactantCatalystSolventTemperature (°C)Time (s)Yield (%)
11-Iodo-2-nitrobenzene*Copper powderNone (neat)~35020-3050-90 (conversion)

*Note: This reaction serves as a model for the homocoupling of this compound.

Table 2: Ullmann C-O Coupling of this compound with Phenols

EntryPhenolCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1[1][2]2,6-Dimethylphenol (B121312)CuI (5 mol%)Picolinic acid (10 mol%)K₃PO₄DMSO10524100 (GC Yield)
2PhenolCuI (10 mol%)SalicylaldimineK₃PO₄Dioxane1102480

Table 3: Ullmann C-N Coupling of Aryl Halides with Amines

EntryAmineCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1m-Toluidine*NoneNaOAcEthanolRoom Temp.2Not specified

*Note: This reaction with 1-chloro-2,4,6-trinitrobenzene serves as a model for the coupling of this compound with aniline (B41778).

Table 4: Ullmann C-S Coupling of this compound with Thiols

EntryThiolCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolCuINoneK₂CO₃NMP10012Not specified for this compound

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dimethylbiphenyl via Ullmann Homocoupling

This protocol is adapted from a solvent-free procedure for a similar substrate.

Materials:

  • This compound

  • Copper powder

  • Sand

  • Standard glassware for high-temperature reactions

  • Heating mantle with sand bath

  • Silica (B1680970) gel for column chromatography

  • Hexane and Dichloromethane for chromatography

Procedure:

  • In a dry test tube, combine this compound (1.0 mmol), copper powder (3.0 mmol), and sand (approx. 200 mg).

  • Heat the mixture in a pre-heated sand bath to approximately 250-300 °C. The reaction is typically rapid.

  • After a few minutes, remove the test tube from the heat and allow it to cool to room temperature.

  • Extract the product mixture with dichloromethane.

  • Filter the mixture to remove copper and sand.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 2,2'-dimethylbiphenyl.

Protocol 2: Synthesis of 2-(2,6-Dimethylphenoxy)toluene via Ullmann C-O Coupling[1][2]

Materials:

  • This compound (1.0 mmol)

  • 2,6-Dimethylphenol (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol)

  • Picolinic acid (0.1 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Schlenk tube and standard inert atmosphere glassware

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (9.5 mg, 0.05 mmol), picolinic acid (12.3 mg, 0.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Add 2,6-dimethylphenol (146.6 mg, 1.2 mmol) and this compound (218 mg, 1.0 mmol).

  • Add anhydrous DMSO (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 105 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2,6-dimethylphenoxy)toluene.

Protocol 3: Synthesis of N-(o-Tolyl)aniline via Ullmann C-N Coupling

This protocol is a general method adapted for the specific reactants.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous Toluene (B28343)

  • Schlenk tube and standard inert atmosphere glassware

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine CuI (19 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), this compound (218 mg, 1.0 mmol), and aniline (112 mg, 1.2 mmol).

  • Add anhydrous toluene (5 mL) followed by DMEDA (21 µL, 0.2 mmol).

  • Seal the tube and heat the mixture at 110 °C for 24 hours with stirring.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to give N-(o-tolyl)aniline.

Visualizations

Ullmann Coupling Reaction Cycle

Ullmann_Cycle CuI Cu(I) Catalyst Intermediate1 Cu(I)-Nu CuI->Intermediate1 + Nu⁻ ArylIodide This compound (Ar-I) Intermediate2 Ar-Cu(III)-Nu Oxidative Addition ArylIodide->Intermediate2 Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate1 Base Base Base Base->Nucleophile Intermediate1->Intermediate2 + Ar-I Intermediate2->CuI Regeneration Product Coupled Product (Ar-Nu) Intermediate2->Product Reductive Elimination Byproducts Base-H⁺ + I⁻ Ullmann_Workflow start Start reagents Combine Reactants: This compound, Phenol, CuI, Ligand, Base start->reagents solvent Add Anhydrous Solvent (e.g., DMSO) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 105°C, 24h) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product end End product->end

References

Application Notes and Protocols for the Synthesis of Substituted Biaryls Using 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted biaryls utilizing 2-iodotoluene as a key starting material. The protocols focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic and medicinal chemistry for constructing C-C bonds.

Core Concepts: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly for creating sp²-sp² and sp²-sp linkages essential for biaryl and related structures. The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these reactions. The general mechanism for many of these transformations involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. This compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most versatile methods for synthesizing biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)Ln-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl R¹-Pd(II)Ln-R² transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Biaryl) reductive_elimination->product reactant1 R¹-X (this compound) reactant1->oxidative_addition reactant2 R²-B(OR)₂ + Base reactant2->transmetalation Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)Ln-X oxidative_addition->pd_intermediate1 migratory_insertion Migratory Insertion pd_intermediate1->migratory_insertion pd_intermediate2 R¹-CH₂-CH(R²)-Pd(II)Ln-X migratory_insertion->pd_intermediate2 beta_elimination β-Hydride Elimination pd_intermediate2->beta_elimination product R¹-CH=CH-R² beta_elimination->product pd_hydride H-Pd(II)Ln-X beta_elimination->pd_hydride reductive_elimination Reductive Elimination (with Base) pd_hydride->reductive_elimination reductive_elimination->pd0 reactant1 R¹-X (this compound) reactant1->oxidative_addition reactant2 Alkene (H₂C=CHR²) reactant2->migratory_insertion Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_intermediate R¹-Pd(II)Ln-X pd_alkynyl R¹-Pd(II)Ln-C≡CR² pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 Catalyst Regeneration product R¹-C≡CR² pd_alkynyl->product Reductive Elimination reactant1 R¹-X (this compound) reactant1->pd0 Oxidative Addition cu_x Cu(I)-X cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_intermediate To Transmetalation cu_acetylide->cu_x Regeneration reactant2 H-C≡CR² + Base reactant2->cu_x Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Monitor by TLC/GC-MS) solvent->react workup 5. Work-up (Cool, Dilute, Wash) react->workup purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure Biaryl Product purify->product

Application Notes and Protocols: 2-Iodotoluene as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Iodotoluene is a versatile aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry.[1] Its chemical structure, featuring a reactive iodine substituent and a methyl group on a benzene (B151609) ring, makes it an ideal starting material for various cross-coupling reactions. Halogenated aromatic compounds like this compound are valuable chemical raw materials due to the high reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, making it highly suitable for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. These reactions are fundamental in medicinal chemistry for constructing the core scaffolds of many active pharmaceutical ingredients (APIs).[3]

Suzuki-Miyaura Coupling: Synthesis of 2-Methylbiphenyl (B165360) Derivatives

Application Note: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides.[4] This reaction is instrumental in synthesizing substituted biphenyls, a structural motif present in numerous pharmaceuticals, such as anti-hypertensive drugs.[4][5] Using this compound as the aryl halide, a variety of 2-methylbiphenyl derivatives can be synthesized by coupling it with different arylboronic acids. The reaction is known for its mild conditions, tolerance of various functional groups, and high yields.[6] For instance, the intermediate 2-cyano-4'-methylbiphenyl (B41195) is a key component in the synthesis of certain anti-hypertensive medications.[5]

Quantitative Data:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, analogous to the reaction with this compound.

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O~95
24-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O~82[3]
34-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Dioxane~90
43-Chlorophenylboronic acidPdCl₂(dppf)·CH₂Cl₂K₂CO₃Dioxane~85[3]

Experimental Protocol: Synthesis of 2-Methyl-1,1'-biphenyl

  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 218 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and deionized water (1 mL).

  • Reaction Execution: Stir the mixture vigorously and heat to 90°C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (B1210297) (15 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (using hexane (B92381) as the eluent) to yield the pure 2-methylbiphenyl.

Reaction Pathway:

Suzuki_Coupling cluster_reactants Reactants cluster_product Product r1 This compound cat_node Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent, Heat r1->cat_node r2 Arylboronic Acid (Ar-B(OH)₂) r2->cat_node p1 2-Methylbiphenyl Derivative (Ar-C₆H₄-CH₃) cat_node->p1 C-C Bond Formation

Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-methylanilines

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the synthesis of carbon-nitrogen bonds.[7] This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, which are prevalent in a vast number of pharmaceuticals.[8] The reaction couples an aryl halide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst and a base.[9] The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions.[7]

Quantitative Data:

The following table presents typical yields for the Buchwald-Hartwig amination of aryl iodides with various amines.

EntryAmine PartnerCatalyst SystemBaseSolventYield (%)
1Aniline (B41778)Pd₂(dba)₃ / XPhosNaOtBuToluene~92
2N-MethylanilinePd(OAc)₂ / BINAPK₃PO₄Dioxane~88
3MorpholinePd(OAc)₂ / RuPhosCs₂CO₃Toluene~95
4Primary Aliphatic AmineBrettPhos Pd G3LiHMDSTHF~90[9]

Experimental Protocol: Synthesis of N-Phenyl-2-methylaniline

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Catalyst/Ligand Premixing: In a separate vial, add the palladium precursor, e.g., Pd₂(dba)₃ (0.02 mmol, 18 mg), and a suitable phosphine ligand, e.g., XPhos (0.04 mmol, 19 mg). Add toluene (2 mL) and stir for 10 minutes.

  • Reagent Addition: To the Schlenk tube containing the base, add this compound (1.0 mmol, 218 mg) and aniline (1.2 mmol, 112 mg).

  • Catalyst Transfer: Transfer the catalyst/ligand solution to the Schlenk tube via syringe.

  • Solvent Addition: Add additional toluene to bring the total volume to 5 mL.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100°C with stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete in 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride (10 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-aryl-2-methylaniline.

Reaction Pathway:

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product r1 This compound cat_node Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) r1->cat_node r2 Amine (R¹R²NH) r2->cat_node p1 N-Aryl-2-methylaniline (R¹R²N-C₆H₄-CH₃) cat_node->p1 C-N Bond Formation Sonogashira_Coupling cluster_reactants Reactants cluster_product Product r1 This compound cat_node Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (CuI) Base (e.g., Et₃N) r1->cat_node r2 Terminal Alkyne (R-C≡CH) r2->cat_node p1 2-Alkynyltoluene Derivative (R-C≡C-C₆H₄-CH₃) cat_node->p1 C(sp²)-C(sp) Bond Formation Workflow A 1. Reaction Setup B Inert Atmosphere (Ar/N₂) Glassware Preparation Reagent Weighing A->B C 2. Reaction Execution A->C D Solvent/Catalyst Addition Heating & Stirring Monitoring (TLC, GC, LC-MS) C->D E 3. Work-up & Extraction C->E F Quenching Aqueous Wash Phase Separation E->F G 4. Purification E->G H Drying Agent Solvent Removal Column Chromatography G->H I 5. Analysis & Characterization G->I J Yield Calculation NMR, MS, IR Spectroscopy Purity Assessment (HPLC) I->J

References

experimental procedure for Grignard reagent formation from 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Formation of 2-Tolylmagnesium Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This document provides a detailed experimental procedure for the formation of 2-tolylmagnesium iodide, a Grignard reagent, from 2-iodotoluene. Organomagnesium halides are potent nucleophiles and strong bases, making them valuable intermediates in the synthesis of a wide array of organic compounds.[1][2][3][4][5] The protocol herein outlines the necessary reagents, equipment, and procedural steps to ensure a successful synthesis. Adherence to anhydrous conditions is critical to prevent the decomposition of the highly reactive Grignard reagent.[4]

Reaction Principle

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] In this specific application, magnesium reacts with this compound in an ether-based solvent, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), to yield 2-tolylmagnesium iodide. The reactivity of the organic halide is dependent on the halogen, with the order of reactivity being I > Br > Cl.[5] Due to the passivating oxide layer on the surface of the magnesium, an initiator is often required to commence the reaction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formation of 2-tolylmagnesium iodide. These values are representative for a laboratory-scale synthesis and can be scaled accordingly.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Moles (mmol)Volume (mL)Mass (g)Molar Equivalents
This compound218.041.8420.02.374.361.0
Magnesium Turnings24.31-22.0-0.531.1
Anhydrous Diethyl Ether74.120.713-30--
Iodine253.81-catalytic-1 crystal-

Table 2: Reaction Conditions and Expected Yield

ParameterValue
Reaction TemperatureReflux (~34°C for Diethyl Ether)
Reaction Time30-60 minutes
Initiation MethodIodine crystal
Expected Yield85-95%

Experimental Protocol

Materials and Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • Glassware (graduated cylinders, beakers)

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal

Glassware and Reagent Preparation
  • Drying Glassware: All glassware must be rigorously dried to remove any traces of water. This can be achieved by heating the glassware in an oven at 120°C for at least 4 hours or by flame-drying under a stream of inert gas.[2]

  • Inert Atmosphere: Assemble the apparatus while hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Purity: Use freshly distilled this compound and anhydrous diethyl ether. Magnesium turnings should be fresh and shiny.

Grignard Reagent Formation
  • Setup: In the flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place the magnesium turnings (0.53 g, 22.0 mmol).

  • Initiation: Add a single crystal of iodine to the flask containing the magnesium. The iodine acts as an initiator by reacting with the magnesium surface to expose a fresh, reactive metal surface.

  • Solvent Addition: Add approximately 10 mL of anhydrous diethyl ether to the flask.

  • Preparation of Aryl Halide Solution: In the dropping funnel, prepare a solution of this compound (4.36 g, 20.0 mmol) in 20 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add a small portion (approximately 2-3 mL) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle warming with a heat gun or by the exothermic reaction itself. The disappearance of the iodine color and the appearance of a cloudy or grayish solution are indicators of reaction initiation.[2]

  • Addition of Aryl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6] The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grayish-brown mixture.

  • Use of the Grignard Reagent: The prepared 2-tolylmagnesium iodide is now ready for use in subsequent reactions. It is typically used in situ without isolation.

Visual Representations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Grignard Reagent Formation prep_glassware Dry Glassware prep_reagents Prepare Reagents prep_glassware->prep_reagents prep_assembly Assemble Apparatus under Inert Gas prep_reagents->prep_assembly add_mg_i2 Add Mg and Iodine to Flask prep_assembly->add_mg_i2 Start add_ether Add Anhydrous Diethyl Ether add_mg_i2->add_ether initiate_reaction Initiate Reaction add_ether->initiate_reaction add_aryl_halide_solution Prepare this compound Solution add_aryl_halide_solution->initiate_reaction dropwise_addition Dropwise Addition of this compound initiate_reaction->dropwise_addition reflux Reflux for 30-60 min dropwise_addition->reflux grignard_ready 2-Tolylmagnesium Iodide Ready for Use reflux->grignard_ready logical_relationship start Start anhydrous Ensure Anhydrous Conditions start->anhydrous inert Maintain Inert Atmosphere start->inert activation Activate Magnesium anhydrous->activation inert->activation addition Controlled Addition of this compound activation->addition exotherm Manage Exothermic Reaction addition->exotherm completion Drive Reaction to Completion exotherm->completion success Successful Grignard Formation completion->success

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Iodobenzoic Acid from 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-iodobenzoic acid via the oxidation of 2-iodotoluene. The protocol detailed herein utilizes potassium permanganate (B83412) as a robust oxidizing agent, offering a reliable method for this transformation. This application note includes a detailed experimental procedure, a summary of quantitative data, safety precautions, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

2-Iodobenzoic acid is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and specialized chemical reagents. One common laboratory-scale method for its preparation is the oxidation of the methyl group of this compound. This process typically employs strong oxidizing agents, with potassium permanganate (KMnO₄) being a classic and effective choice. The reaction proceeds by converting the benzylic methyl group into a carboxylic acid functional group. Careful control of reaction conditions is crucial to ensure a good yield and purity of the final product.

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the oxidation of o-chlorotoluene.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compoundReagentSigma-Aldrich
Potassium Permanganate (KMnO₄)ACS ReagentFisher Scientific
Sodium Bisulfite (NaHSO₃)LaboratoryVWR
Hydrochloric Acid (HCl), concentratedACS ReagentJ.T. Baker
Toluene (B28343)ACS ReagentEMD Millipore
Deionized Water
Round-bottom flask (500 mL)
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Buchner funnel and filter flask
Filter paper
Beakers
Graduated cylinders
pH paper

2.2. Reaction Stoichiometry and Quantitative Data

The following table summarizes the quantities of reactants and expected product yield for a typical laboratory-scale synthesis.

CompoundMolecular Weight ( g/mol )MolesQuantity
This compound218.040.121.8 g (12.7 mL)
Potassium Permanganate158.030.231.6 g
Water18.02-350 mL
Product: 2-Iodobenzoic Acid248.02 - Theoretical Yield: 24.8 g

2.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 350 mL of deionized water.

  • Addition of Reactants: To the water, add 21.8 g (12.7 mL) of this compound. With vigorous stirring, slowly and portion-wise add 31.6 g of potassium permanganate. Caution: The addition of KMnO₄ may be exothermic.

  • Reflux: Gently heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reflux should be continued for approximately 3-4 hours, or until the purple color is no longer visible.

  • Work-up - Destruction of Excess Permanganate: After the reflux is complete, cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise until the brown manganese dioxide precipitate dissolves and the solution becomes colorless. This step is crucial to remove the solid MnO₂ which would otherwise complicate the product isolation.

  • Isolation of Crude Product: Cool the clear solution in an ice bath. Slowly and with stirring, acidify the solution to a pH of approximately 2 using concentrated hydrochloric acid. The 2-iodobenzoic acid will precipitate out as a white solid.

  • Filtration: Collect the precipitated 2-iodobenzoic acid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water.

  • Purification: For purification, the crude 2-iodobenzoic acid can be recrystallized from a minimal amount of hot toluene or a water/ethanol mixture. Dissolve the crude product in the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

Safety Precautions

  • This compound: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

  • Potassium Permanganate: Strong oxidizer. Contact with combustible materials may cause fire. Causes severe skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid: Corrosive. Causes severe burns. Handle with extreme care in a fume hood.

  • Sodium Bisulfite: May be harmful if swallowed. Causes skin and eye irritation.

  • The reaction can be exothermic, especially during the addition of potassium permanganate. Ensure proper cooling and slow addition.

Experimental Workflow Diagram

experimental_workflow A 1. Reaction Setup (this compound + Water in RBF) B 2. Addition of KMnO4 (Portion-wise) A->B C 3. Reflux (3-4 hours) B->C D 4. Work-up (Cooling & NaHSO3 addition) C->D E 5. Precipitation (Acidification with HCl) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Drying (Final Product) G->H

Caption: Workflow for the synthesis of 2-iodobenzoic acid.

Expected Results

Following this protocol, a researcher can expect to obtain 2-iodobenzoic acid as a white crystalline solid. The yield of the purified product is typically in the range of 60-70%, depending on the efficiency of the reaction and the purification process. The purity of the final product can be assessed by standard analytical techniques such as melting point determination (literature melting point: 162-164 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling reaction, with a specific focus on improving the yield when using 2-iodotoluene as a substrate. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of common questions and issues that can arise during the Sonogashira coupling of this compound. Each question is followed by a detailed explanation and troubleshooting advice to help you optimize your reaction.

Q1: My Sonogashira coupling of this compound is giving a low yield. What are the most common causes and how can I improve it?

A1: Low yields in the Sonogashira coupling of this compound can stem from several factors, often related to the steric hindrance of the ortho-methyl group and catalyst deactivation. Here are the primary areas to investigate for optimization:

  • Catalyst System (Palladium and Ligands): The choice of palladium catalyst and its associated ligands is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often more effective.[1][2] These ligands promote the formation of highly active, monoligated palladium(0) species, which can facilitate the coupling of more challenging substrates.[3] Consider switching from common ligands like triphenylphosphine (B44618) (PPh₃) to more sterically demanding ones such as XPhos, SPhos, or P(t-Bu)₃.[2]

  • Copper Co-catalyst: While traditional Sonogashira reactions utilize a copper(I) co-catalyst, its presence can lead to the undesirable homocoupling of the alkyne (Glaser-Hay coupling), a significant side reaction.[2][4] For sterically hindered substrates, a copper-free protocol is often recommended to minimize this side reaction.[2][5]

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the terminal alkyne.[1] For copper-free systems, strong, non-coordinating inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) often provide higher yields compared to amine bases like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).[2]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield.[6] For challenging couplings, higher boiling point solvents such as dioxane, toluene, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) may be necessary to provide the required thermal energy.[2] However, it's important to note that some polar aprotic solvents like DMF can sometimes displace ligands from the palladium complex, potentially slowing the reaction.[6]

  • Reaction Temperature: Due to the steric hindrance of this compound, higher reaction temperatures (80°C - 120°C) are often required to overcome the activation energy barrier.[2]

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst oxidation and promote Glaser homocoupling.[2] It is critical to ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this side reaction?

A2: Glaser-Hay coupling is a common side reaction in copper-mediated Sonogashira reactions.[4] Here are the most effective strategies to minimize it:

  • Implement a Copper-Free Protocol: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst from the reaction mixture.[2][5]

  • Ensure a Strictly Inert Atmosphere: Oxygen is a key promoter of this oxidative homocoupling.[2] Thoroughly degassing all solvents and liquid reagents before use is crucial. The "freeze-pump-thaw" method is highly effective for this purpose.[2]

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.[2] By optimizing other parameters, it may be possible to run the reaction at a lower temperature.

Q3: My reaction mixture turns black and the reaction stalls. What does this indicate and what can I do?

A3: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition of the palladium catalyst. This leads to a loss of catalytic activity and stalls the reaction.

  • Ligand Choice: The ligands attached to the palladium center are crucial for stabilizing it and maintaining its solubility.[2] For sterically hindered substrates that may require higher temperatures, standard ligands like triphenylphosphine (PPh₃) can be labile.[2] Using bulky, electron-rich ligands like XPhos or SPhos can provide greater stability to the palladium complex.

  • Catalyst Precursor: Using a more stable palladium precatalyst, such as a Pd G3 precatalyst, can sometimes be beneficial as they are often more active and stable.[2]

Q4: What is the recommended catalyst and ligand combination for the Sonogashira coupling of a sterically hindered aryl iodide like this compound?

A4: For sterically hindered aryl halides, the combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is highly recommended.[2]

  • Palladium Source: Pd(OAc)₂ is a versatile and commonly used palladium precursor.[2]

  • Ligand: Ligands such as XPhos, SPhos, or P(t-Bu)₃ are excellent choices.[2] These ligands help to overcome steric hindrance and accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of Sonogashira coupling reactions involving sterically hindered or challenging substrates.

ParameterStandard ConditionOptimized Condition for Hindered SubstrateRationale & Notes
Pd Catalyst Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ (1-5 mol%)Pd(OAc)₂ or a Pd G3 Precatalyst (1-5 mol%)Precatalysts are often more active and stable. Pd(OAc)₂ is a versatile precursor.[2]
Ligand PPh₃Bulky, e⁻-rich phosphine (e.g., XPhos, SPhos, P(t-Bu)₃) (1-2 eq. to Pd)Overcomes steric hindrance and accelerates oxidative addition and reductive elimination.[2][3]
Copper Salt CuI (0.5-5 mol%)None (Copper-Free)Crucial for preventing Glaser homocoupling, which is a major side reaction.[2]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Cs₂CO₃ or K₃PO₄ (2-3 eq.)Strong, non-coordinating inorganic bases often give higher yields in copper-free systems.[2]
Solvent THF or TEADioxane, Toluene, DMF, or NMPHigher boiling points are needed for increased reaction temperatures.[2]
Temperature Room Temp - 60 °C80 °C - 120 °CIncreased thermal energy is required to overcome the activation barrier for hindered substrates.[2]
Atmosphere Inert (N₂ or Ar)Strictly Inert (Thoroughly degassed reagents)Absolutely critical to prevent catalyst oxidation and Glaser coupling.[2]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol provides a starting point for the optimization of the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2 equivalents)

  • Anhydrous, degassed Dioxane

  • Schlenk flask and inert gas setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃ under an inert atmosphere (e.g., in a glovebox or under a strong counterflow of Argon).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to 100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate (B1210297) and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • The filtrate can then be concentrated and purified by column chromatography.

Protocol 2: General Procedure for Degassing Solvents

Properly degassing solvents is critical to remove dissolved oxygen, which promotes unwanted side reactions.

Freeze-Pump-Thaw Method (Most Effective):

  • Setup: Place the solvent in a Schlenk flask equipped with a stir bar and a gas inlet/outlet. The flask should not be more than half full.

  • Freeze: Freeze the solvent by placing the flask in a liquid nitrogen bath.

  • Pump: Once the solvent is completely frozen, apply a high vacuum for 5-10 minutes.

  • Thaw: Close the flask to the vacuum and thaw the solvent in a water bath. You will likely observe bubbles escaping as trapped gas is released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times.

  • Backfill: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Sonogashira coupling of this compound.

Sonogashira_Troubleshooting Start Start: Low Yield with This compound Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Thoroughly degas solvents and reagents. Check_Inert->Degas No Check_Cu Are you using a copper co-catalyst? Check_Inert->Check_Cu Yes Degas->Check_Cu Consider_Cu_Free Action: Switch to a copper-free protocol. Check_Cu->Consider_Cu_Free Yes Check_Ligand What ligand are you using? Check_Cu->Check_Ligand No Consider_Cu_Free->Check_Ligand Switch_Ligand Action: Use a bulky, electron-rich ligand (e.g., XPhos, SPhos). Check_Ligand->Switch_Ligand PPh3 or similar Check_Base What base are you using? Check_Ligand->Check_Base Already bulky Switch_Ligand->Check_Base Switch_Base Action: Use a strong, non-coordinating inorganic base (e.g., Cs2CO3). Check_Base->Switch_Base Amine base Check_Temp What is the reaction temperature? Check_Base->Check_Temp Inorganic base Switch_Base->Check_Temp Increase_Temp Action: Increase temperature to 80-120 °C. Check_Temp->Increase_Temp < 80 °C Check_Solvent What solvent are you using? Check_Temp->Check_Solvent ≥ 80 °C Increase_Temp->Check_Solvent Switch_Solvent Action: Use a higher boiling point solvent (e.g., Dioxane, Toluene). Check_Solvent->Switch_Solvent Low boiling Success Improved Yield Check_Solvent->Success High boiling Switch_Solvent->Success Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd Pd_Complex L2Pd(II)(R)(X) OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Pd_Alkyne L2Pd(II)(R)(C≡CR') Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (R-C≡CR') RedElim->Product Alkyne Terminal Alkyne (H-C≡CR') Cu_Acetylide Copper Acetylide (Cu-C≡CR') Alkyne->Cu_Acetylide Deprotonation Base Base Base->Alkyne CuI Cu(I)X CuI->Alkyne Cu_Acetylide->Transmetal

References

Technical Support Center: Preventing Homocoupling of 2-Iodotoluene in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 2-iodotoluene homocoupling in palladium-catalyzed cross-coupling reactions. The formation of the 2,2'-dimethylbiphenyl (B165481) byproduct can significantly lower the yield of the desired product and complicate purification. This guide offers strategies to mitigate this and other related issues.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound coupling reactions?

A1: Homocoupling is an undesired side reaction where two molecules of the starting aryl halide, in this case, this compound, react with each other to form a symmetrical biaryl.[1] This results in the formation of 2,2'-dimethylbiphenyl, which consumes the starting material and reduces the overall yield of the intended cross-coupled product.

Q2: What are the primary causes of this compound homocoupling?

A2: The primary causes are generally related to the catalyst's oxidation state and the reaction conditions.[2][3]

  • Presence of Pd(II) Species: The active catalyst in most cross-coupling reactions is a Palladium(0) species. If Pd(II) species are present, either from the precatalyst (e.g., Pd(OAc)₂) or from the oxidation of Pd(0) by trace oxygen, they can promote the homocoupling of the aryl halide.[2][4]

  • Oxygen: The presence of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which then enters a catalytic cycle that favors homocoupling.[2][5]

  • High Temperatures: While necessary for some reactions, elevated temperatures can sometimes increase the rate of side reactions, including homocoupling.[6]

Q3: How can I minimize this compound homocoupling in a Suzuki-Miyaura reaction?

A3: In Suzuki reactions, homocoupling can occur with both the aryl halide and the boronic acid partner. To specifically prevent this compound homocoupling, several strategies are effective:

  • Maintain Anaerobic Conditions: Rigorously degassing all solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst.[1][5]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the in-situ reduction step that can sometimes lead to side reactions.[1]

  • Add a Mild Reducing Agent: If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate (B1220265) can help generate and maintain the active Pd(0) state without interfering with the main catalytic cycle.[1][5][7]

  • Optimize Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired reductive elimination step to form the cross-coupled product, outcompeting the homocoupling pathway.[1]

Q4: Are there specific strategies for Sonogashira coupling involving this compound?

A4: Yes. In addition to the general strategies for preventing aryl halide homocoupling, Sonogashira reactions have a unique side reaction known as Glaser or Hay coupling, which is the homocoupling of the terminal alkyne partner.[8][9] This is often promoted by the copper(I) cocatalyst in the presence of oxygen.[8][10] To minimize both types of homocoupling, consider:

  • Strictly Anaerobic Conditions: This is crucial to prevent both Pd(0) oxidation and copper-catalyzed alkyne coupling.[8][9]

  • Copper-Free Conditions: Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling. Many modern protocols utilize palladium catalysts with specific ligands that enable copper-free Sonogashira reactions.[8]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[6][8]

Q5: How can I detect and quantify the 2,2'-dimethylbiphenyl byproduct?

A5: The homocoupled byproduct can be monitored and identified using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): This provides a quick, qualitative check. The 2,2'-dimethylbiphenyl byproduct is typically less polar than the desired cross-coupled products and will exhibit a higher Rf value.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are recommended for definitive identification and accurate quantification of the byproduct.[1][4]

Troubleshooting Guide: Minimizing this compound Homocoupling

This guide provides a systematic approach to troubleshoot and optimize reaction conditions to suppress the formation of the 2,2'-dimethylbiphenyl byproduct.

ProblemPotential CauseSuggested Solution(s)
Significant formation of 2,2'-dimethylbiphenyl byproduct Presence of Oxygen Rigorously degas all solvents (e.g., by sparging with N₂ or Ar for 15-30 minutes) and the assembled reaction apparatus.[1] For highly sensitive reactions, use the "freeze-pump-thaw" method for solvents.[1]
Presence of Pd(II) Species 1. Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1] 2. If using a Pd(II) source, add a mild reducing agent such as potassium formate (1-2 equivalents) to facilitate the reduction to the active Pd(0) state.[5][7]
Inappropriate Catalyst or Ligand 1. Screen different palladium catalysts and ligands. 2. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired reductive elimination over side reactions.[1][6]
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a lower temperature and gradually increase if necessary.[6]
Suboptimal Base (Suzuki-Miyaura) Strong bases can sometimes promote side reactions. Consider using a milder base such as K₂CO₃, K₃PO₄, or CsF.[3][6]

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to minimize the formation of 2,2'-dimethylbiphenyl.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Degassed Toluene and Water (e.g., 10:1 ratio)

  • Schlenk flask and other oven-dried glassware

  • Argon or Nitrogen gas supply

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool under a stream of inert gas.

  • Reagent Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Catalyst Premixing (Optional but Recommended): In a separate vial under an inert atmosphere, premix the Pd(OAc)₂ and SPhos ligand in a small amount of the degassed toluene.[3]

  • Solvent Addition: Add the degassed toluene/water solvent mixture to the Schlenk flask containing the substrates and base via syringe.

  • Catalyst Addition: Add the catalyst/ligand solution to the reaction flask via syringe.[3]

  • Degassing: Sparge the resulting mixture with a subsurface stream of argon or nitrogen for 15-30 minutes to ensure rigorous exclusion of dissolved oxygen.[5][7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product from any residual starting materials and the 2,2'-dimethylbiphenyl byproduct.

Visualizations

Troubleshooting_Homocoupling start Homocoupling of This compound Observed? check_inert Is the reaction under a strict inert atmosphere? start->check_inert  Yes degas Action: Rigorously degas solvents and reaction setup. Use freeze-pump-thaw. check_inert->degas  No check_catalyst What is the Pd source? check_inert->check_catalyst  Yes degas->check_catalyst use_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4). check_catalyst->use_pd0  Pd(II) add_reductant Action: Add a mild reducing agent (e.g., K-formate) with the Pd(II) source. check_catalyst->add_reductant  Pd(II) check_ligand Is the ligand optimized? check_catalyst->check_ligand  Pd(0) use_pd0->check_ligand add_reductant->check_ligand screen_ligands Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->screen_ligands  No / Unsure end Problem Resolved check_ligand->end  Yes screen_ligands->end

Caption: Troubleshooting workflow for diagnosing and resolving this compound homocoupling issues.

Catalytic_Pathways cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Homocoupling Pathway pd0_desired Pd(0)L_n oa_desired Ar-Pd(II)L_n(I) (Ar = 2-tolyl) pd0_desired->oa_desired Oxidative Addition (+ Ar-I) tm Ar-Pd(II)L_n(Ar') oa_desired->tm Transmetalation (+ Ar'-Borane) re Ar-Ar' (Product) tm->re Reductive Elimination re->pd0_desired Catalyst Regeneration pd2_source Pd(II) Source (e.g., Pd(OAc)2, or Pd(0) + O2) ar_pd_i Ar-Pd(II)L_n(I) pd2_source->ar_pd_i Oxidative Addition (+ Ar-I) ar2_pd Ar-Pd(II)L_n(Ar) (Ar = 2-tolyl) ar_pd_i->ar2_pd Disproportionation or Second Ar-I reaction homo_product Ar-Ar (Byproduct) ar2_pd->homo_product Reductive Elimination

Caption: Comparison of the desired cross-coupling cycle versus the undesired homocoupling pathway.

References

Technical Support Center: Purification of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-iodotoluene from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: My final product is a mixture of this compound and 4-iodotoluene (B166478). How can I separate them?

Separating ortho and para isomers can be challenging due to their similar physical properties. Here are a few methods you can try:

  • Fractional Distillation: This is a viable method if there is a sufficient difference in the boiling points of the isomers. The boiling point of this compound is approximately 211-212 °C, while 4-iodotoluene boils at a similar temperature.[1] However, under vacuum, the boiling points might differ enough for separation with a high-efficiency fractional distillation column.

    • Troubleshooting:

      • Poor Separation: Increase the number of theoretical plates in your distillation column (e.g., by using a longer column or a column with a more efficient packing material).

      • Slow Distillation: Ensure the column is well-insulated to maintain a proper temperature gradient.

      • Product Hold-up: Use a column with a smaller diameter to minimize the amount of material that remains in the column.

  • Column Chromatography: This is often the most effective method for separating isomers.[2]

    • Troubleshooting:

      • Co-elution of Isomers:

        • Optimize the Eluent System: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). A very subtle gradient can be key to resolving closely eluting isomers. A common starting point for non-polar compounds is a high percentage of hexane with 1-2% ethyl acetate.

        • Try a Different Stationary Phase: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) or a modified silica gel (e.g., phenyl-bonded) might offer different selectivity for the isomers.[2]

      • Low Recovery: The compound may be irreversibly adsorbed onto the silica gel.

        • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a base like triethylamine (B128534) can help prevent the degradation of sensitive compounds.

        • Use a Less Active Adsorbent: Consider using neutral alumina instead of silica gel.

  • Recrystallization: This method can be effective if a solvent system can be found in which the solubility of the two isomers is significantly different at a given temperature.

    • Troubleshooting:

      • Both Isomers Crystallize: You are likely using a solvent in which both are sparingly soluble. Try a mixed solvent system. A good starting point is to dissolve the mixture in a "good" solvent (one in which it is soluble) at an elevated temperature and then slowly add a "bad" solvent (one in which it is less soluble) until turbidity is observed. Common solvent pairs for organic compounds include ethanol/water or hexane/ethyl acetate.[3][4]

      • No Crystals Form: The solution may be too dilute. Try to evaporate some of the solvent to increase the concentration. Seeding the solution with a pure crystal of this compound can also induce crystallization.

Issue 2: My purified this compound is still showing impurities by GC-MS analysis.

If your product is still impure after an initial purification step, consider the following:

  • Identify the Impurity: Use the GC-MS data to identify the impurity. Common impurities include unreacted starting materials (e.g., 2-toluidine if synthesized via Sandmeyer reaction), by-products from side reactions, or residual solvents.[5]

  • Choose a Different Purification Method: If distillation was used, try column chromatography, as it separates based on polarity, which might be more effective for the specific impurity. If column chromatography was used, perhaps the eluent system was not optimal, or the impurity has a very similar polarity. In this case, a high-performance liquid chromatography (HPLC) with a suitable column might be necessary for higher purity.

  • Perform a Second Purification Step: It is common to use a combination of purification techniques. For example, a crude distillation to remove high-boiling impurities followed by column chromatography to separate isomers can be very effective.

Issue 3: The yield of my purified this compound is very low.

Low yield can be a result of several factors throughout the purification process:

  • Multiple Purification Steps: Each purification step will inevitably lead to some loss of product. Try to optimize each step to maximize recovery.

  • Decomposition on Silica Gel: As mentioned, some compounds can decompose on acidic silica gel.

  • Product Lost During Extraction/Washing: Ensure that the pH of the aqueous layer during workup is appropriate to keep your product in the organic phase. Perform multiple small-volume extractions rather than one large-volume extraction for better efficiency.

  • Inefficient Distillation: Significant product might be left behind in the distillation flask or column. Ensure complete transfer and consider washing the apparatus with a suitable solvent to recover any residual product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction mixture?

Common impurities depend on the synthetic route used.

  • From Sandmeyer reaction of 2-toluidine: Unreacted 2-toluidine, and potentially other halogenated by-products if the reaction conditions are not well-controlled.

  • From direct iodination of toluene: The main impurity is typically the 4-iodotoluene isomer. Di-iodinated products can also be formed.[1]

  • General impurities: Residual solvents from the reaction or workup, and by-products from any side reactions.

Q2: Which purification method is best for this compound?

The "best" method depends on the scale of the reaction and the nature of the impurities.

  • For large-scale purification with significant boiling point differences between impurities: Fractional distillation is often preferred.

  • For separating isomers (this compound and 4-iodotoluene): Column chromatography is generally the most effective method.

  • For removing small amounts of impurities from a solid crude product: Recrystallization can be a simple and effective technique.

Q3: How can I monitor the purity of my this compound during purification?

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a column chromatography separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the composition of your sample, allowing for the identification and quantification of impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to assess the purity and confirm the structure of the final product.

Q4: What are the storage conditions for purified this compound?

This compound is light-sensitive and can decompose over time. It should be stored in a cool, dark place, preferably in an amber-colored bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound. Please note that yields and purity are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical ConditionsExpected PurityExpected YieldNotes
Fractional Distillation Vacuum distillation with a high-efficiency column.>95%60-80%Effective for removing non-isomeric impurities with different boiling points. Separation from 4-iodotoluene is challenging.
Column Chromatography Silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 99:1).>98%70-90%The most effective method for separating this compound from its isomers.[8]
Recrystallization Mixed solvent system such as ethanol/water.[3]>99% (if successful)50-70%Highly effective if a suitable solvent system is found, but can be challenging to develop.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the separation of this compound from a reaction mixture containing its isomers and other impurities.

  • Prepare the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Securely clamp the column in a vertical position.

    • Fill the column with a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Allow the silica gel to settle, ensuring there are no air bubbles or cracks in the stationary phase. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound mixture in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel column using a pipette.

    • Drain the solvent until the sample is adsorbed onto the top of the silica gel.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by TLC, spotting each fraction against a reference of the crude mixture.

    • Gradually increase the polarity of the eluent if necessary to elute the desired product. For separating 2- and 4-iodotoluene, a very shallow gradient or isocratic elution with a low polarity solvent system (e.g., 99.5:0.5 hexane:ethyl acetate) is recommended.

  • Isolate the Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general method for determining the purity of a this compound sample.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the sample solution in split or splitless mode, depending on the concentration.

    • Oven Temperature Program:

      • Initial temperature: 50-80 °C, hold for 1-2 minutes.

      • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

      • Hold at the final temperature for 5-10 minutes to ensure all components elute.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the relative percentage of each component based on the peak area.

    • Identify the peaks by comparing their mass spectra to a library database (e.g., NIST).

Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., washing, extraction) start->workup end_pure Pure this compound (>98%) end_impure Further Purification Needed column_chrom Column Chromatography end_impure->column_chrom Re-chromatograph recrystallization Recrystallization end_impure->recrystallization Re-crystallize distillation Fractional Distillation workup->distillation High boiling impurities? workup->column_chrom Isomer separation needed? workup->recrystallization Crude product is solid? distillation->column_chrom analysis Purity Analysis (GC-MS) column_chrom->analysis recrystallization->analysis analysis->end_pure Purity > 98% analysis->end_impure Purity < 98%

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Grignard Reaction of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 2-iodotoluene. Our focus is on managing and minimizing common side reactions to improve yield and purity.

Troubleshooting Guide

Issue 1: Grignard reaction fails to initiate.

Symptoms:

  • No observable heat generation (exotherm).

  • The solution remains clear, and the magnesium turnings are unreactive.

  • If an iodine crystal was used as an initiator, its color does not fade.

Possible Causes & Solutions:

CauseSolution
Inactive Magnesium Surface The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction. Activate the magnesium using one of the following methods: - Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours before adding the solvent. Alternatively, gently crush the turnings with a glass rod in the reaction flask (under inert gas). - Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation.
Presence of Water Grignard reagents are extremely sensitive to moisture. Trace amounts of water in the glassware, solvent, or this compound will quench the reaction. - Glassware: Flame-dry or oven-dry all glassware immediately before use and assemble the apparatus while hot under a stream of inert gas (Argon or Nitrogen). - Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (B95107) (THF) and diethyl ether are common choices. - Reagents: Ensure the this compound is dry. If necessary, distill it from a suitable drying agent.
Low Reaction Temperature While high temperatures can promote side reactions, a certain activation energy is required to initiate the Grignard formation. - Gentle Heating: If the reaction does not start at room temperature, gently warm a small portion of the reaction mixture with a heat gun. Be prepared to cool the flask once the exothermic reaction begins.
Issue 2: Low yield of the Grignard reagent and formation of a significant amount of a white solid byproduct.

Symptoms:

  • The reaction initiates but appears to stop prematurely.

  • A significant portion of the magnesium remains unreacted.

  • Formation of a white precipitate.

  • The subsequent reaction with an electrophile gives a low yield of the desired product.

Possible Causes & Solutions:

CauseSolution
Wurtz Coupling Side Reaction The primary side reaction is the Wurtz coupling, where the formed Grignard reagent (2-tolylmagnesium iodide) reacts with the unreacted this compound to form 2,2'-bitolyl. This consumes both the starting material and the desired product.
Strategies to Minimize Wurtz Coupling: - Slow Addition of this compound: Add the this compound solution dropwise to the magnesium suspension over an extended period. This maintains a low concentration of the aryl iodide in the reaction mixture, disfavoring the bimolecular Wurtz reaction. - Temperature Control: Maintain a moderate reaction temperature. While initial heating may be necessary, excessive temperatures can increase the rate of Wurtz coupling. Gentle reflux is often sufficient. - Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl Grignard formation as it can better solvate and stabilize the Grignard reagent. Some studies suggest that 2-methyltetrahydrofuran (B130290) (2-MeTHF) can further suppress Wurtz coupling.[1] - High-Purity Magnesium: Use high-purity magnesium turnings. Impurities, particularly transition metals, can catalyze the Wurtz reaction.[2]
Poor Quality of Reagents Impurities in the this compound or solvent can inhibit the reaction. - Purify Starting Materials: Use freshly distilled this compound and anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the Grignard formation of this compound?

The main side product is 2,2'-bitolyl, which is formed via a Wurtz coupling reaction. This occurs when the newly formed 2-tolylmagnesium iodide reacts with a molecule of unreacted this compound.

Q2: How can I visually confirm the initiation of the Grignard reaction?

Successful initiation is typically indicated by one or more of the following observations:

  • A noticeable warming of the reaction flask (exotherm).

  • The appearance of bubbles on the surface of the magnesium turnings.

  • The reaction mixture turning cloudy and grayish.

  • If iodine was used, the brown/purple color will fade.

Q3: Is it better to use THF or diethyl ether as a solvent for this reaction?

For the preparation of aryl Grignard reagents like 2-tolylmagnesium iodide, THF is generally the preferred solvent. Its higher boiling point allows for a wider range of reaction temperatures, and its greater solvating ability helps to stabilize the Grignard reagent, which can lead to higher yields and reduced side reactions compared to diethyl ether.[3]

Q4: Can I use 2-bromotoluene (B146081) or 2-chlorotoluene (B165313) instead of this compound?

While Grignard reagents can be formed from bromides and chlorides, the reactivity of the C-X bond follows the trend I > Br > Cl. This compound is more reactive and will form the Grignard reagent under milder conditions. 2-Bromotoluene will require more forcing conditions (e.g., higher temperatures), and 2-chlorotoluene is significantly less reactive and may require special activation methods. The propensity for Wurtz coupling can also vary with the halide.

Q5: How can I quantify the concentration of my prepared 2-tolylmagnesium iodide solution?

Several titration methods can be used to determine the concentration of the Grignard reagent. A common and reliable method is titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline. The endpoint is reached when the color of the indicator persists.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Tolylmagnesium Iodide with Minimized Wurtz Coupling

This protocol is designed to maximize the yield of the Grignard reagent while minimizing the formation of the 2,2'-bitolyl byproduct.

Materials:

  • Magnesium turnings (high purity)

  • This compound (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.

  • Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Gently warm the flask with a heat gun until the iodine color begins to fade and bubbling is observed on the magnesium surface.

  • Once the reaction has initiated, begin the slow, dropwise addition of the remaining this compound solution over 1-2 hours to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete consumption of the magnesium. The final solution should appear grayish and cloudy.

Visualizations

Grignard_Formation_and_Side_Reaction Two_Iodotoluene This compound Grignard_Reagent 2-Tolylmagnesium Iodide (Desired Product) Two_Iodotoluene->Grignard_Reagent + Mg Wurtz_Product 2,2'-Bitolyl (Wurtz Coupling Product) Mg Magnesium (Mg) Grignard_Reagent->Wurtz_Product + this compound

Caption: Primary reaction pathway to 2-tolylmagnesium iodide and the competing Wurtz coupling side reaction.

Troubleshooting_Workflow Start Grignard Reaction Issue No_Initiation No Initiation? Start->No_Initiation Low_Yield Low Yield / Byproduct? No_Initiation->Low_Yield No Activate_Mg Activate Mg Surface (Iodine, 1,2-dibromoethane) No_Initiation->Activate_Mg Yes Slow_Addition Slow Halide Addition Low_Yield->Slow_Addition Yes Successful_Reaction Successful Reaction Low_Yield->Successful_Reaction No Ensure_Anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents) Activate_Mg->Ensure_Anhydrous Gentle_Heat Apply Gentle Heat Ensure_Anhydrous->Gentle_Heat Gentle_Heat->Successful_Reaction Control_Temp Control Temperature Slow_Addition->Control_Temp Check_Mg_Purity Use High Purity Mg Control_Temp->Check_Mg_Purity Check_Mg_Purity->Successful_Reaction

References

Technical Support Center: Optimizing Reactions with 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a reaction with this compound?

The most critical parameters to optimize for reactions involving this compound, a type of iodinated aromatic hydrocarbon, are typically the choice of catalyst system (catalyst and ligand), base, solvent, and reaction temperature.[1][2][3] Due to its relatively high reactivity compared to brominated and chlorinated analogs, these parameters can significantly influence reaction rate, yield, and the formation of byproducts.[4]

Q2: How does temperature generally affect the outcome of this compound reactions?

Temperature plays a crucial role in both reaction rate and selectivity.[3] Increasing the temperature generally accelerates the reaction, which can be beneficial for sluggish couplings.[3][5] However, excessively high temperatures can lead to the decomposition of catalysts, reactants, or products, and may promote undesirable side reactions, ultimately reducing the overall yield and purity.[3][6] For some reactions, lower temperatures may be required to achieve higher selectivity for a desired product.[3]

Q3: What types of solvents are typically recommended for cross-coupling reactions with this compound?

The choice of solvent is critical and depends on the specific reaction type.[2][7] A good solvent should dissolve the reactants and be chemically inert under the reaction conditions.[7] For many palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, polar aprotic solvents such as DMF, THF, and dioxane are common choices.[1][8] In some cases, the addition of water to organic solvents can enhance the conversion rate.[1] For Sonogashira couplings, amine bases like triethylamine (B128534) can sometimes be used as the solvent.[6] It is often necessary to empirically screen a range of solvents to find the optimal conditions for a specific transformation.[1][3]

Q4: Which common side reactions should I be aware of when using this compound in cross-coupling reactions?

Common side reactions include homocoupling of the coupling partners, dehalogenation of this compound to form toluene, and protodeboronation of boronic acid reagents in Suzuki couplings.[1][5] The presence of oxygen can often promote homocoupling, making it crucial to maintain an inert atmosphere.[5][8] Catalyst deactivation, often observed as the formation of palladium black, is another common issue that can halt the reaction.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Poor Solubility of Reagents Ensure all reactants, including this compound, are fully dissolved at the reaction temperature. Consider switching to a more polar solvent like DMF or using a solvent mixture.[6]
Inactive Catalyst The palladium catalyst can be sensitive to air and may deactivate over time.[2] Use a fresh batch of catalyst or consider using a more robust pre-catalyst.[2][5] Ensure the reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[2][5]
Suboptimal Temperature If the reaction is sluggish, a cautious, incremental increase in temperature (e.g., in 10°C steps) may improve the reaction rate.[3][5] Conversely, if catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[6]
Incorrect Base or Solvent The choice of base and solvent is crucial and often interdependent.[1][2] If feasible, perform a screen of different bases (e.g., carbonates, phosphates) and solvents (e.g., toluene, dioxane, DMF, THF) to identify the optimal combination for your specific substrates.[1]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Step
Presence of Oxygen Oxygen can facilitate the oxidative homocoupling of reagents.[5] Ensure your solvent is thoroughly degassed before use and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[5][8]
Inappropriate Ligand The choice of phosphine (B1218219) ligand can influence the extent of side reactions. The use of bulky, electron-rich ligands can often suppress homocoupling.[6]
High Reaction Temperature While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.[6] Consider running the reaction at a lower temperature.
Copper Co-catalyst in Sonogashira Coupling In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).[8] If this is a significant issue, consider using a copper-free Sonogashira protocol.[8]

Data Presentation

The following tables provide illustrative data on how temperature and solvent can influence the yield of a generic cross-coupling reaction with this compound. Note that optimal conditions are highly substrate-dependent and these tables should be used as a general guide for optimization.

Table 1: Effect of Temperature on a Hypothetical Suzuki-Miyaura Coupling of this compound

Temperature (°C)Reaction Time (h)Yield (%)Observations
602435Sluggish reaction with incomplete conversion of starting material.
801275Good conversion to the desired product.
100892Optimal yield and reaction time.
120685Increased formation of byproduct and slight catalyst decomposition observed.

Table 2: Effect of Solvent on a Hypothetical Sonogashira Coupling of this compound at 80°C

SolventDielectric ConstantYield (%)Observations
Toluene2.465Moderate yield, good for reactions requiring higher temperatures.[6]
Tetrahydrofuran (THF)7.688Commonly used polar aprotic solvent, often gives good results.[8]
Acetonitrile37.570Can sometimes act as a ligand and inhibit catalysis.[9]
Dimethylformamide (DMF)36.795High-boiling polar aprotic solvent, often excellent for dissolving all components and promoting the reaction.[1][8]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with this compound

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[6]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.[6]

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1][6]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[6]

Protocol 2: General Procedure for a Sonogashira Coupling Reaction with this compound

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[6]

  • Evacuate and backfill the flask with an inert gas three times.[6]

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.).[6][8]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until completion, monitoring by TLC or LC-MS.[6]

  • Work-up the reaction by diluting with an appropriate organic solvent and washing with aqueous ammonium (B1175870) chloride to remove the copper salts, followed by standard extraction and purification procedures.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Outcome Unsatisfactory check_yield Low or No Yield? start->check_yield check_purity Impure Product / Side Reactions? check_yield->check_purity No inactive_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere check_yield->inactive_catalyst Yes homocoupling Minimize Homocoupling - Rigorous degassing - Screen ligands - Consider copper-free conditions check_purity->homocoupling Yes end Successful Optimization check_purity->end No suboptimal_conditions Optimize Reaction Conditions - Screen solvents - Adjust temperature inactive_catalyst->suboptimal_conditions reagent_issue Verify Reagent Quality - Check purity of this compound - Assess coupling partner stability suboptimal_conditions->reagent_issue reagent_issue->end dehalogenation Address Dehalogenation - Use milder base - Lower temperature homocoupling->dehalogenation dehalogenation->end

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

ExperimentalWorkflow General Experimental Workflow for Cross-Coupling prep 1. Reagent Preparation - Dry solvents - Degas solvents - Weigh reagents setup 2. Reaction Setup - Assemble dry glassware - Add solid reagents - Purge with inert gas prep->setup reaction 3. Reaction - Add liquid reagents - Heat to desired temperature - Monitor progress (TLC/LC-MS) setup->reaction workup 4. Work-up - Quench reaction - Aqueous extraction - Dry organic layer reaction->workup purification 5. Purification - Concentrate crude product - Column chromatography workup->purification analysis 6. Analysis - Characterize product (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a cross-coupling reaction using this compound.

References

dealing with steric hindrance in 2-Iodotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in reactions involving 2-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound generally sluggish or low-yielding?

A1: The primary challenge in reactions involving this compound is steric hindrance. The bulky iodine atom and the adjacent methyl group on the aromatic ring create a sterically congested environment around the reaction center (the carbon atom bonded to the iodine). This congestion can impede the approach of catalysts, reagents, and coupling partners, thereby slowing down or inhibiting key steps in the reaction mechanism, such as oxidative addition in cross-coupling reactions or the approach of a nucleophile.

Q2: What is the most critical factor to consider when optimizing a cross-coupling reaction with this compound?

A2: The choice of ligand for the metal catalyst (typically palladium) is the most critical factor. Due to the steric hindrance of this compound, bulky and electron-rich ligands are generally required. These ligands promote the formation of a coordinatively unsaturated, highly reactive catalytic species that can more readily undergo oxidative addition with the sterically hindered C-I bond. Examples of effective ligands include bulky phosphines (e.g., XPhos, SPhos, t-Bu3P) and N-heterocyclic carbenes (NHCs).

Q3: Are there general reaction conditions that are a good starting point for this compound cross-coupling reactions?

A3: A good starting point for many palladium-catalyzed cross-coupling reactions with this compound involves using a palladium(II) precatalyst like Pd(OAc)2 or a palladium(0) source such as Pd2(dba)3, in combination with a bulky phosphine (B1218219) ligand. Anhydrous solvents like toluene (B28343) or dioxane are commonly used, with a moderately strong inorganic base such as K3PO4 or Cs2CO3. Reactions often require elevated temperatures (80-120 °C) to overcome the activation energy barrier imposed by steric hindrance.

Q4: Can I form a Grignard reagent from this compound?

A4: Formation of a Grignard reagent from this compound can be challenging but is possible. The steric hindrance can slow down the insertion of magnesium. It is crucial to use highly activated magnesium turnings and anhydrous conditions. A small amount of an activator, such as iodine or 1,2-dibromoethane, can help initiate the reaction.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck)

Problem: Low or no product yield in the cross-coupling reaction of this compound.

This is a common issue stemming from the steric hindrance around the C-I bond, which can affect multiple stages of the catalytic cycle.

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_catalyst Catalyst Optimization cluster_conditions Condition Modification cluster_reagents Reagent Quality Check cluster_outcome Expected Outcome start Low Yield with this compound catalyst Optimize Catalyst System start->catalyst Initial Check conditions Modify Reaction Conditions catalyst->conditions If catalyst optimization fails ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, tBu3P, NHCs) catalyst->ligand reagents Check Reagent Quality conditions->reagents If condition changes are ineffective temperature Increase Temperature (80-120 °C) conditions->temperature purity Ensure Purity of this compound and Coupling Partner reagents->purity precatalyst Switch Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) ligand->precatalyst ratio Adjust Pd:Ligand Ratio (e.g., 1:2 to 1:4) precatalyst->ratio success Improved Yield ratio->success base Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) temperature->base solvent Change Solvent (e.g., Toluene, Dioxane, THF) base->solvent solvent->success degas Thoroughly Degas Solvents purity->degas degas->success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions of this compound.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes the effect of different ligands on the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)2 (2)PPh3 (4)K2CO3 (2)Toluene/H2O10024<10
Pd(OAc)2 (2)PCy3 (4)K3PO4 (2)Toluene1001865
Pd2(dba)3 (1)SPhos (3)K3PO4 (2)Dioxane1001292
Pd(OAc)2 (2)XPhos (4)K3PO4 (2)Toluene1101295

Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)2/XPhos

  • Setup: To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and K3PO4 (2.0 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equivalent) and the boronic acid coupling partner (1.2 equivalents) to the tube, followed by anhydrous, degassed toluene.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Nucleophilic Aromatic Substitution (SNAr)

Problem: No reaction observed when treating this compound with a strong nucleophile.

Unlike activated aryl halides (e.g., those with strong electron-withdrawing groups in the ortho or para positions), this compound does not readily undergo SNAr reactions. The absence of a strong electron-withdrawing group makes the aromatic ring not sufficiently electron-deficient to be attacked by a nucleophile.

Caption: Decision tree for failed SNAr reactions with this compound, showing alternative synthetic routes.

Metalation Reactions (Grignard Formation and Ortho-Lithiation)

Problem: Difficulty in initiating Grignard reagent formation from this compound.

This is often due to the passivated surface of the magnesium metal and the steric hindrance of the substrate.

Troubleshooting Steps:

  • Magnesium Activation:

    • Use fresh, high-quality magnesium turnings.

    • Mechanically activate the magnesium by crushing it in a dry mortar and pestle just before use.

    • Chemically activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. A color change (brown for iodine) or gentle refluxing (for dibromoethane) indicates activation.

  • Reaction Conditions:

    • Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere.

    • Use anhydrous diethyl ether or THF as the solvent. THF is often better at stabilizing the Grignard reagent.

    • Initiate the reaction with a small amount of this compound in a concentrated solution before adding the remainder of the substrate solution dropwise.

    • Gentle heating may be required to start the reaction, but be prepared to cool the flask if the reaction becomes too exothermic.

Experimental Workflow: Grignard Reagent Formation

G cluster_prep Preparation cluster_initiation Initiation cluster_reaction Reaction cluster_product Product A Flame-dry glassware under vacuum B Add activated Mg turnings and an iodine crystal A->B C Add anhydrous THF B->C D Add a small portion of this compound C->D E Observe for signs of reaction (e.g., bubbling) D->E F Apply gentle heat if necessary E->F No reaction G Add remaining This compound dropwise F->G H Maintain gentle reflux G->H I Stir until Mg is consumed H->I J Grignard Reagent (2-methylphenylmagnesium iodide) I->J

Caption: Step-by-step workflow for the successful formation of a Grignard reagent from this compound.

Technical Support Center: Troubleshooting 2-Iodotoluene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions involving the sterically hindered substrate, 2-iodotoluene.

General Troubleshooting for this compound Couplings

This section addresses common issues applicable across various palladium-catalyzed cross-coupling reactions involving this compound. The primary challenge with this substrate is the steric hindrance imposed by the ortho-methyl group, which can impede key steps in the catalytic cycle.[1][2]

Frequently Asked Questions (General)

Q1: My cross-coupling reaction with this compound has stalled or shows very low conversion. What are the first things I should check?

A1: Low conversion in cross-coupling reactions is a common issue that can often be traced back to a few key areas.[3] First, verify the integrity and purity of all reagents, as degradation can halt the reaction.[4] Boronic acids, for example, are susceptible to protodeboronation.[5] Second, ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the active Pd(0) catalyst.[5][6] Thoroughly degassing solvents and reagents is critical.[6][7] Finally, assess the activity of your palladium source and ligand; phosphine (B1218219) ligands can be oxidized if not handled and stored properly, and old palladium precursors may be less active.[5][8]

Q2: My reaction mixture is turning black, and the reaction has stopped. What is happening and how can I prevent it?

A2: The formation of a black precipitate, commonly known as palladium black, indicates that the palladium catalyst has agglomerated and fallen out of the catalytic cycle, leading to a complete loss of activity.[8][9] This is often caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[9]

  • Inadequate Ligand Stabilization: The ligand-to-palladium ratio may be too low, or the chosen ligand may not be bulky or electron-rich enough to stabilize the Pd(0) intermediate, especially at high temperatures.[9][10]

  • Impurities: Impurities in the reagents or solvents can promote catalyst decomposition.[4]

  • Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to sometimes promote the formation of palladium black.[10]

To prevent this, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio (typically 1:1 to 4:1), screening more robust ligands, or ensuring all reagents and solvents are pure.[5][9]

Q3: How do I choose the right ligand for a sterically hindered substrate like this compound?

A3: For sterically hindered aryl halides like this compound, the choice of ligand is critical to overcome the steric barrier.[2] The most effective ligands are typically both bulky and electron-rich.[10][11]

  • Bulky Monodentate Phosphines: Buchwald-type ligands such as XPhos, SPhos, and RuPhos are excellent choices. Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[2][10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are robust ligands that are often more stable at higher temperatures than phosphines and have shown great success in challenging coupling reactions.[11]

  • Specialized Ligands: For specific challenging couplings, such as aryl-alkyl Suzuki reactions, highly specialized ligands like AntPhos have been developed to overcome issues like β-hydride elimination.[1][12][13]

Triphenylphosphine (PPh₃) is often insufficient for such challenging substrates due to its limited electron-donating ability and bulk compared to modern ligands.[8][14]

Q4: I'm observing a significant amount of toluene (B28343) as a byproduct (reductive dehalogenation). What causes this and how can I minimize it?

A4: Reductive dehalogenation is a side reaction where the aryl halide is reduced instead of coupled. This can be promoted by certain bases or solvents and is often exacerbated by the presence of water or other protic sources.[8] To minimize this side reaction, ensure that all reagents and solvents are anhydrous (if the protocol requires it) and that the reaction is run under a strictly inert atmosphere.[9] Screening different bases may also help identify one that disfavors this pathway.[8]

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Q5: My Suzuki-Miyaura coupling of this compound is giving a low yield, with significant unreacted starting material. Why?

A5: The slow kinetics of coupling with this compound is the most likely cause. The steric hindrance from the ortho-methyl group can significantly slow down both the oxidative addition and reductive elimination steps of the catalytic cycle. To improve yields, you should focus on optimizing the catalyst system and reaction conditions.

  • Catalyst/Ligand: Use a palladium precatalyst with a bulky, electron-rich ligand like SPhos or XPhos.[2][8] These ligands are designed to accelerate the key steps for hindered substrates.

  • Base: The choice of base is crucial. A strong, non-coordinating base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[6] The base must be sufficiently soluble in the reaction medium.[6]

  • Temperature: A higher temperature may be required to drive the reaction to completion, but this must be balanced against the risk of catalyst decomposition.[5]

Ligand NameAbbreviationCoupling Reaction(s)Key Advantages for Hindered Substrates
XPhosXPhosSuzuki, Sonogashira, Buchwald-HartwigExcellent for sterically demanding couplings; promotes fast rates.[2][10]
SPhosSPhosSuzuki, Sonogashira, Buchwald-HartwigHighly active for hindered biaryl synthesis and C-N coupling.[10][15]
AntPhos-Suzuki (Aryl-Alkyl)Overcomes β-hydride elimination in sterically demanding couplings.[1][12]
Tri-tert-butylphosphineP(t-Bu)₃Sonogashira, HeckHighly electron-donating and effective, but air-sensitive.[10][11]
Sonogashira Coupling

Q6: I'm observing significant Glaser-Hay homocoupling of my terminal alkyne and low yield of the desired product with this compound. What can I do?

A6: Glaser-Hay homocoupling is a primary competing reaction, especially in protocols that use a copper co-catalyst, and it is promoted by the presence of oxygen.[10][16]

  • Exclude Oxygen: The most critical step is to ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon). All solvents and liquid reagents must be thoroughly degassed.[10][16]

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[16]

  • Controlled Addition: Slowly adding the terminal alkyne to the reaction mixture can maintain a low concentration, which disfavors the bimolecular homocoupling side reaction.[16]

Buchwald-Hartwig Amination

Q7: The C-N coupling between this compound and my amine is not proceeding efficiently. What are the key parameters to optimize?

A7: Buchwald-Hartwig amination is also sensitive to steric hindrance.[17] The key is to use a catalyst system and conditions that favor the challenging C-N reductive elimination.

  • Ligand Choice: Use a highly active Buchwald ligand such as BrettPhos or RuPhos, which are known to be effective for coupling hindered substrates.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation. Ensure the base is fresh and has been stored under inert conditions.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used. The solubility of the amine and the resulting palladium-amide complex is crucial.

Data & Protocols

Table 2: Typical Starting Conditions for Optimizing Suzuki Coupling with this compound
ParameterConditionRationale / Comment
Aryl Halide This compound1.0 equivalent
Boronic Acid Coupling Partner1.2 - 1.5 equivalents
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1 - 2 mol%
Ligand XPhos or SPhos2 - 4 mol% (Pd:Ligand ratio of 1:2)
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1)Degassed; final concentration ~0.1 M.[3][6]
Temperature 80 - 110 °CStart lower and increase cautiously if needed.[5]
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation.[6]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and should be optimized for specific coupling partners.[6]

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a separate vial inside a glovebox or under a positive flow of argon, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2 mol%). Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the this compound.

  • Degassing: Subject the sealed flask to three cycles of vacuum followed by backfilling with argon to ensure all oxygen is removed.[6]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

This is the most effective method for removing dissolved oxygen from solvents.[10]

  • Setup: Place the solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.

  • Freeze: Freeze the solvent by placing the flask in a liquid nitrogen bath.

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.

  • Thaw: Close the flask to the vacuum and thaw the solvent in a room temperature water bath. You may see bubbles escape as trapped gas is released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times. After the final thaw, backfill the flask with argon or nitrogen.

Visualized Workflows and Mechanisms

Troubleshooting_Workflow start Low Conversion with This compound check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents check_reagents->start If No, Replace Reagents reagents_ok Reagents are Pure & Active check_reagents->reagents_ok If Yes check_atmosphere Ensure Rigorous Inert Atmosphere check_atmosphere->start If No, Improve Degassing atmosphere_ok Atmosphere is Inert check_atmosphere->atmosphere_ok If Yes reagents_ok->check_atmosphere optimize_conditions Systematically Optimize Conditions atmosphere_ok->optimize_conditions screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) optimize_conditions->screen_ligands screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) optimize_conditions->screen_base adjust_temp Adjust Temperature (80-110°C) optimize_conditions->adjust_temp success Improved Conversion screen_ligands->success screen_base->success adjust_temp->success

Caption: A logical workflow for troubleshooting low conversion rates.

Catalytic_Cycle cluster_hindrance Steps Affected by Steric Hindrance pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-I pd0->oa_complex Oxidative Addition (+ Ar-I) center trans_complex Ar-Pd(II)(L)₂-R oa_complex->trans_complex Transmetalation (+ R-M) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: Palladium catalytic cycle with steps impacted by steric hindrance.

References

Technical Support Center: Post-Reaction Purification of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2-iodotoluene from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound after a reaction?

A1: The most common methods for removing unreacted this compound are fractional distillation, column chromatography, and extractive workup. The choice of method depends on the physical and chemical properties of your desired product and the other components in the reaction mixture.

Q2: When is fractional distillation a suitable method?

A2: Fractional distillation is a good option when there is a significant difference in the boiling points of this compound and your desired product (typically >25°C). This compound has a high boiling point, making it feasible to separate it from more volatile products.[1][2][3][4]

Q3: Can I use a simple distillation instead of fractional distillation?

A3: Simple distillation is generally only effective if the boiling point difference between this compound and your product is very large (>100°C) or if one of the components is non-volatile. For closer boiling points, fractional distillation is necessary to achieve good separation.

Q4: What should I consider before performing column chromatography?

A4: Before running a column, it is crucial to determine an appropriate solvent system using thin-layer chromatography (TLC).[5][6] The goal is to find a solvent or solvent mixture that provides good separation between this compound and your product on the TLC plate. The desired compound should ideally have an Rf value of around 0.35.[5]

Q5: How does an extractive workup help in removing this compound?

A5: An extractive workup is primarily used to remove impurities that have different solubilities in two immiscible liquids (e.g., an organic solvent and water).[7][8] Since this compound is insoluble in water but soluble in many organic solvents, an aqueous wash can remove water-soluble byproducts and reagents.[1] However, it will not separate this compound from other organic-soluble compounds.

Q6: Are there any chemical methods to quench or remove unreacted this compound?

A6: While there are general methods for quenching unreacted electrophiles, specific quenching agents for this compound are not commonly reported for simple removal post-reaction.[9] In some cases, reacting the excess this compound with a scavenger reagent that forms a more easily separable derivative could be a possibility, but this would require careful consideration of the reaction conditions and compatibility with your desired product.

Troubleshooting Guides

Problem: Poor separation during fractional distillation.
Possible Cause Solution
Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Inadequate insulation.Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
Incorrect pressure for vacuum distillation.If performing vacuum distillation, ensure the pressure is stable and appropriate for the boiling points of your compounds.
Problem: Co-elution of this compound with the product during column chromatography.
Possible Cause Solution
Inappropriate solvent system.Perform further TLC analysis to find a less polar solvent system that provides better separation. A gradient elution (gradually increasing solvent polarity) may also be effective.[5]
Column overloading.Use a larger column or reduce the amount of crude product loaded onto the column.
Improper column packing.Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. The adsorbent should be packed as a slurry to minimize air bubbles.[5]
Fractions collected are too large.Collect smaller fractions to improve the resolution of the separation.[6]
Problem: Emulsion formation during extractive workup.
Possible Cause Solution
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously.
High concentration of solutes.Dilute the mixture with more of the organic solvent and the aqueous washing solution.
Presence of fine particulate matter.Filter the reaction mixture before performing the extraction.
Addition of brine (saturated NaCl solution).Adding a small amount of brine can help to break up emulsions by increasing the ionic strength of the aqueous layer.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueCitations
Molecular Formula C₇H₇I[1][4]
Molecular Weight 218.04 g/mol [1][2][4]
Appearance Clear yellow heavy liquid[1]
Boiling Point 207-211 °C[1][2][3]
Density ~1.7 g/mL at 25 °C[1][2]
Solubility Insoluble in water. Soluble in benzene, alcohol, ether, chloroform.[1][4]

Experimental Protocols

Method 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude reaction mixture into the round-bottom flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the top of the column. The temperature should rise and then stabilize at the boiling point of the most volatile component.

    • Collect the fraction that distills at a constant temperature. This is likely your lower-boiling point product.

    • Once the first component has been distilled, the temperature may drop slightly before rising again to the boiling point of the next component.

    • Change the receiving flask to collect the different fractions. This compound will distill at approximately 207-211 °C.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., GC-MS, NMR) to confirm the identity and purity of the separated compounds.

Method 2: Column Chromatography
  • Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between this compound and your desired product.

  • Column Packing:

    • Secure a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.[5]

    • Add a small layer of sand.

    • Prepare a slurry of silica (B1680970) gel or alumina (B75360) in the chosen eluent and pour it into the column, taking care to avoid air bubbles.[5][6]

    • Allow the adsorbent to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.[5]

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.

    • Continuously monitor the collected fractions using TLC to determine which fractions contain your purified product.[6][10]

  • Solvent Removal: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Mandatory Visualization

G start Crude Reaction Mixture (contains this compound) bp_check Significant BP Difference (>25°C)? start->bp_check distillation Fractional Distillation bp_check->distillation Yes tlc_check Good Separation by TLC? bp_check->tlc_check No end Pure Product distillation->end chromatography Column Chromatography tlc_check->chromatography Yes extraction Extractive Workup (to remove polar impurities) tlc_check->extraction No/Initial Cleanup chromatography->end extraction->tlc_check

Caption: Decision tree for selecting a purification method.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis select_solvent Select Solvent (via TLC) pack_column Pack Column (Silica/Alumina) select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions (via TLC) collect->monitor_tlc monitor_tlc->collect Continue combine Combine Pure Fractions monitor_tlc->combine Separation Complete evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Ligand Selection for 2-Iodotoluene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of ligand choice on the coupling efficiency of 2-iodotoluene in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for the cross-coupling of this compound?

A1: this compound is a sterically hindered aryl halide due to the presence of the methyl group ortho to the iodine atom. This steric bulk can significantly impede key steps in the catalytic cycle of cross-coupling reactions, such as oxidative addition and reductive elimination. The choice of ligand is crucial as it can modulate the steric and electronic properties of the palladium catalyst to overcome these hurdles, leading to improved reaction rates and yields. Bulky and electron-rich ligands are often required to promote the necessary catalytic transformations.[1][2]

Q2: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A2: The most common and versatile palladium-catalyzed cross-coupling reactions applicable to this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Heck coupling (for C-C bond formation with alkenes), and the Buchwald-Hartwig amination (for C-N bond formation with amines).

Q3: What general class of ligands is most effective for coupling reactions with sterically hindered substrates like this compound?

A3: For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos), and N-heterocyclic carbenes (NHCs) are generally the most effective.[1][2] These ligands help to stabilize the active monoligated palladium species, facilitate the oxidative addition of the sterically hindered aryl halide, and promote the final reductive elimination step to release the product.

Q4: Can I perform these coupling reactions without a ligand?

A4: While some palladium-catalyzed couplings can proceed without a ligand, particularly with highly reactive aryl iodides, it is generally not recommended for a sterically hindered substrate like this compound. Ligandless systems often require higher temperatures and may result in lower yields and catalyst decomposition. The presence of a suitable ligand is critical for achieving high efficiency and reproducibility.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing low to no conversion of my starting materials. What are the potential causes and solutions?

A: Low or no conversion in the Suzuki-Miyaura coupling of this compound can be attributed to several factors, primarily related to the steric hindrance of the substrate.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The steric bulk of this compound requires a ligand that can facilitate the oxidative addition step. Standard, less bulky ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective.

    • Solution: Switch to a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos . These ligands have been shown to be effective for challenging, sterically hindered couplings.

  • Ineffective Base: The choice of base is critical for the transmetalation step. An inappropriate base may not be strong enough or soluble enough to activate the boronic acid.

    • Solution: Use a stronger base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.

    • Solution: Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst can also improve catalyst stability and activity.

  • Low Reaction Temperature: The activation energy for the oxidative addition of sterically hindered aryl halides can be high.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C.

Issue 2: Poor Yield in Heck Coupling

Q: My Heck coupling of this compound with an alkene is resulting in a low yield of the desired product. How can I improve the efficiency?

A: Low yields in the Heck coupling of this compound are often due to the challenges of coupling a sterically hindered substrate.

Potential Causes & Solutions:

  • Suboptimal Ligand: The ligand plays a key role in the Heck reaction, influencing both the rate of oxidative addition and the regioselectivity of the alkene insertion.

    • Solution: For sterically hindered aryl iodides, Herrmann's catalyst (a palladacycle) or bulky phosphine ligands can be effective. For the coupling with n-butyl acrylate, a ligand-free system with PdCl₂ and an ionic liquid has been shown to give a high yield.

  • Base Incompatibility: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.

    • Solution: Triethylamine (Et₃N) is a common choice, but for some systems, a stronger base like a hindered amine or an inorganic base like potassium carbonate (K₂CO₃) may be more effective.

  • Side Reactions: At elevated temperatures, side reactions such as dehalogenation of the starting material or isomerization of the product can occur.

    • Solution: Optimize the reaction temperature and time. Screening different solvents can also help to minimize side reactions.

Issue 3: Incomplete Reaction in Buchwald-Hartwig Amination

Q: I am performing a Buchwald-Hartwig amination with this compound and an amine, but the reaction is not going to completion. What troubleshooting steps can I take?

A: The steric hindrance of this compound poses a significant challenge for C-N bond formation.

Potential Causes & Solutions:

  • Ligand Inefficiency: The C-N reductive elimination step is often the rate-limiting step and is highly sensitive to the steric environment around the palladium center.

    • Solution: Employ highly specialized, bulky biarylphosphine ligands such as BrettPhos for primary amines or RuPhos for secondary amines. These ligands are designed to accelerate the reductive elimination of sterically demanding substrates.

  • Weak Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective bases for this transformation.

  • Amine Substrate Reactivity: The nature of the amine (primary vs. secondary, steric bulk) will influence the reaction outcome.

    • Solution: For less reactive or more hindered amines, a more specialized ligand and potentially higher reaction temperatures may be necessary.

Data Presentation: Ligand Impact on Coupling Efficiency

The following tables summarize the reported yields for the coupling of this compound with various partners using different ligands. These tables are intended to provide a comparative overview to guide ligand selection.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

LigandPalladium SourceBaseSolventTemp. (°C)Yield (%)
XPhos Pd₂(dba)₃K₃PO₄Toluene (B28343)100~95% (inferred)
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O100~90% (inferred)
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Low to moderate

Note: Yields for XPhos and SPhos are inferred from their high performance with other sterically hindered aryl halides, as direct comparative data for this compound is limited.

Table 2: Heck Coupling of this compound

AlkeneLigandPalladium SourceBaseSolventTemp. (°C)Yield (%)Reference
n-Butyl acrylateDppc⁺PF₆⁻PdCl₂Et₃N[bmim][PF₆]12094[3]
StyreneNonePd(OAc)₂K₂CO₃DMF/H₂O100Moderate[4]

Table 3: Buchwald-Hartwig Amination of this compound

AmineLigandPalladium SourceBaseSolventTemp. (°C)Yield (%)
AnilineRuPhos Pd₂(dba)₃NaOtBuToluene100High (inferred)
MorpholineBrettPhos Pd(OAc)₂NaOtBuToluene100High (inferred)
Morpholine (with 4-chlorotoluene)XPhos Pd(dba)₂NaOtBuTolueneReflux94

Note: Yields for RuPhos and BrettPhos with this compound are inferred based on their high efficacy with sterically hindered aryl halides and different amine classes.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add these to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution of the aryl halide) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Heck Coupling of this compound
  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (if used).

  • Reagent Addition: Add the alkene (1.1-1.5 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the solvent (e.g., DMF or acetonitrile).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable organic solvent, wash with water, and purify by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%), the appropriate ligand (e.g., BrettPhos or RuPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by the solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat in a heating block to the desired temperature (e.g., 100 °C) with stirring for 4-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reagents (this compound, Coupling Partner, Base) catalyst Add Pd Source & Ligand start->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract & Dry quench->extract purify Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic cluster_ligand Ligand Issues cluster_base Base Issues cluster_conditions Reaction Conditions start Low Coupling Efficiency? ligand_check Is the ligand bulky & electron-rich? start->ligand_check Check Ligand ligand_solution Switch to Buchwald-type ligand (XPhos, SPhos, RuPhos, etc.) ligand_check->ligand_solution Yes base_check Is the base strong enough? ligand_check->base_check No ligand_solution->base_check base_solution Use K3PO4, Cs2CO3, or NaOtBu base_check->base_solution Yes temp_check Is the temperature adequate? base_check->temp_check No base_solution->temp_check temp_solution Increase reaction temperature temp_check->temp_solution Yes inert_check Is the atmosphere inert? temp_check->inert_check No temp_solution->inert_check inert_solution Degas solvents & use Ar/N2 inert_check->inert_solution Yes end Improved Yield inert_check->end No inert_solution->end

Caption: Troubleshooting workflow for low coupling efficiency with this compound.

References

Validation & Comparative

2-Iodotoluene vs. 2-Bromotoluene: A Comparative Guide to Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. A critical parameter influencing the efficiency of this reaction is the nature of the organohalide. This guide provides a detailed comparison of the reactivity of 2-iodotoluene and 2-bromotoluene (B146081), two common substrates in Suzuki coupling, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

The fundamental difference in reactivity between this compound and 2-bromotoluene in Suzuki coupling lies in the dissociation energy of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step of many Suzuki coupling cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond in this compound facilitates a faster oxidative addition, generally leading to higher reaction rates and often allowing for milder reaction conditions compared to its bromo-analogue.

Comparative Performance Data

The following table summarizes representative experimental data for the Suzuki coupling of this compound and 2-bromotoluene with phenylboronic acid. While these reactions were not conducted in a single head-to-head study, they represent typical conditions and outcomes for each substrate, illustrating the generally higher reactivity of the iodo-compound.

ParameterThis compound2-Bromotoluene
Aryl Halide This compound2-Bromotoluene
Boronic Acid Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄Pd(OAc)₂
Ligand PPh₃ (from catalyst)SPhos
Base Na₂CO₃K₃PO₄
Solvent Toluene (B28343)/H₂OToluene
Temperature 100 °C100 °C
Reaction Time 12 h12 h
Yield 95%98%
Reference Synthetic Communications, 2011, 41, 2049-2055J. Am. Chem. Soc. 2004, 126, 13, 4128–4129

Note: The data presented is from different sources and is intended for illustrative purposes. Direct comparison of yields should be made with caution as other reaction parameters differ.

Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of this compound and 2-bromotoluene.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from a study demonstrating the Suzuki coupling of various aryl halides.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol) in toluene (5 mL) and water (1 mL) was prepared in a reaction vessel.

  • The mixture was stirred at 100 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (B1210297).

  • The organic layer was washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent was removed under reduced pressure, and the crude product was purified by column chromatography to yield 2-methylbiphenyl.

Protocol 2: Suzuki Coupling of 2-Bromotoluene

This protocol is based on a high-turnover catalyst system for Suzuki coupling of aryl bromides.

Materials:

  • 2-Bromotoluene (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium acetate [Pd(OAc)₂] (0.001 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.002 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Toluene (2 mL)

Procedure:

  • In a glovebox, a vial was charged with Pd(OAc)₂ (0.001 mmol), SPhos (0.002 mmol), K₃PO₄ (2.0 mmol), and phenylboronic acid (1.5 mmol).

  • Toluene (2 mL) and 2-bromotoluene (1.0 mmol) were added.

  • The vial was sealed and heated to 100 °C with stirring for 12 hours.

  • After cooling, the reaction mixture was diluted with diethyl ether, filtered through a pad of Celite, and the filtrate was concentrated.

  • The residue was purified by flash chromatography to afford 2-methylbiphenyl.

Catalytic Cycle and Logical Workflow

The generally accepted mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)-X L_n oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ pd_ar_r Ar-Pd(II)-R L_n transmetalation->pd_ar_r Base reductive_elim Reductive Elimination pd_ar_r->reductive_elim reductive_elim->pd0 Ar-R product Biaryl Product (Ar-R) reductive_elim->product arx Aryl Halide (Ar-X) This compound or 2-Bromotoluene arx->oxidative_add boronic Boronic Acid (R-B(OR)₂) boronic->transmetalation base Base base->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. A critical parameter influencing the success of these transformations is the nature of the aryl halide electrophile. This guide provides an objective comparison of the performance of different aryl halides (Ar-I, Ar-Br, Ar-Cl, and Ar-F) in key palladium-catalyzed reactions, supported by experimental data, to aid researchers in catalyst selection, reaction design, and optimization.

The Reactivity Landscape of Aryl Halides

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend:

Ar-I > Ar-Br > Ar-Cl >> Ar-F

This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle, leading to faster reaction rates and milder reaction conditions. Conversely, the much stronger C-Cl and C-F bonds necessitate more forcing conditions and highly active catalyst systems for their activation.[1][2][3]

While aryl iodides and bromides are frequently employed due to their high reactivity, the economic and environmental advantages of using more abundant and less expensive aryl chlorides have driven the development of sophisticated catalyst systems capable of activating these less reactive substrates.[2]

Quantitative Comparison of Aryl Halide Performance

The following tables summarize quantitative data from various studies, comparing the performance of different aryl halides in prominent palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used cross-coupling reactions. The reactivity of the aryl halide significantly impacts the reaction efficiency. For instance, in a comparative study, aryl bromides demonstrated higher reactivity than analogous aryl chlorides.[4]

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O80295[Synthesized Data]
4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O80692[Synthesized Data]
4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene1001288[Synthesized Data]
4-Fluoroacetophenone[Pd(allyl)Cl]₂ / AdBrettPhosNaOtBuDioxane1202425[Synthesized Data]

Note: The data in this table is a representative synthesis from multiple sources to illustrate the general trend. Actual yields and conditions may vary depending on the specific substrates and catalyst system.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The choice of aryl halide has a pronounced effect on reaction times and the required catalyst system. While aryl iodides and bromides can often be coupled with traditional palladium catalysts, aryl chlorides typically require more specialized, bulky, and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to achieve good yields.[1]

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(OAc)₂Et₃NDMF100198[Synthesized Data]
BromobenzenePd(OAc)₂Et₃NDMF100495[Synthesized Data]
ChlorobenzenePdCl₂(PCy₃)₂K₂CO₃Dioxane1201885[Synthesized Data]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of the aryl halide is a key consideration, with aryl chlorides generally requiring more advanced catalyst systems and higher temperatures compared to their bromide and iodide counterparts.[5][6] Interestingly, in some cases, the formation of stable palladium-iodide dimers can inhibit the catalytic cycle, making aryl bromides or chlorides more efficient substrates under certain conditions.[5][7]

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane90394[Synthesized Data]
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane90896[Synthesized Data]
4-ChlorotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene1101691[Synthesized Data]
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of aryl halides is particularly evident in this reaction, with aryl iodides often reacting at room temperature, while aryl bromides and chlorides necessitate elevated temperatures.[8][9]

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25297[Synthesized Data]
BromobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60693[Synthesized Data]
ChlorobenzenePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane1002482[Synthesized Data]

Experimental Protocols

A generalized experimental protocol for a comparative analysis of aryl halide reactivity in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is provided below. This protocol is intended as a template and should be adapted based on the specific reaction, substrates, and available laboratory equipment.

Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using an aryl iodide, aryl bromide, and aryl chloride under identical conditions where possible, or under optimized conditions for the less reactive halides.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for ArI/ArBr, Pd(OAc)₂ with a specialized ligand like SPhos for ArCl)

  • Aryl iodide (e.g., 4-iodoacetophenone)

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Aryl chloride (e.g., 4-chloroacetophenone)

  • Boronic acid coupling partner (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or a toluene/water mixture)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block or oil bath

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Reaction Vials: In an inert atmosphere glovebox, to three separate reaction vials, add the palladium catalyst (e.g., 2 mol %), the appropriate base (e.g., 2 equivalents), and a magnetic stir bar.

  • Addition of Reactants: To each vial, add the boronic acid (1.2 equivalents). Then, to the first vial add the aryl iodide (1 equivalent), to the second vial add the aryl bromide (1 equivalent), and to the third vial add the aryl chloride (1 equivalent). For the aryl chloride reaction, the specialized ligand (e.g., 4 mol % SPhos) should also be added at this stage if using a catalyst precursor like Pd(OAc)₂.

  • Addition of Solvent: To each vial, add the chosen solvent (to achieve a specific concentration, e.g., 0.1 M).

  • Reaction Setup: Seal the vials tightly and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C for ArI/ArBr and 100 °C for ArCl).

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate) containing a known amount of an internal standard.

  • Analysis: Analyze the extracted samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting aryl halide and the formation of the product.

  • Data Processing: Plot the concentration of the product versus time for each aryl halide to compare the reaction rates. Calculate the final yield for each reaction after it has gone to completion.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying principles and the practical steps involved in this comparative analysis, the following diagrams have been generated.

Palladium-Catalyzed Cross-Coupling Cycle General Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII Ar-Pd(II)-X(L_n) OA->PdII Ar-X TM Transmetalation PdII_R Ar-Pd(II)-R(L_n) TM->PdII_R R-M RE Reductive Elimination RE->Pd0 Ar-R ArX Aryl Halide (Ar-X) RM Organometallic Reagent (R-M) Product Coupled Product (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Comparative Analysis Workflow start Start prep Prepare Reaction Vials (Catalyst, Base, Stir Bar) start->prep add_reactants Add Aryl Halides (Ar-I, Ar-Br, Ar-Cl) and Coupling Partner prep->add_reactants add_solvent Add Solvent add_reactants->add_solvent reaction Run Reactions at Specified Temperature(s) add_solvent->reaction monitor Monitor Reaction Progress (Aliquots at Time Intervals) reaction->monitor analysis GC/HPLC Analysis monitor->analysis data Data Processing and Comparison (Rates and Yields) analysis->data end End data->end

Caption: Workflow for the comparative experimental analysis of aryl halide reactivity.

Conclusion and Future Outlook

The choice of aryl halide is a determining factor in the outcome of palladium-catalyzed cross-coupling reactions. While aryl iodides and bromides offer high reactivity and are suitable for a broad range of transformations with conventional catalyst systems, the development of highly active catalysts based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands has significantly expanded the utility of the more economical and abundant aryl chlorides. The successful activation of the highly inert C-F bond remains a significant challenge, though progress is being made in this area. For researchers and professionals in drug development, a thorough understanding of this reactivity trend is crucial for designing efficient, cost-effective, and scalable synthetic routes to novel chemical entities. Future research will likely focus on the development of even more active and versatile catalyst systems that can activate the most challenging aryl halides under milder conditions, further enhancing the power and scope of palladium-catalyzed cross-coupling reactions.

References

Validating the Structure of 2-Iodotoluene Derivatives: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is a critical step. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 2-iodotoluene derivatives, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier and indispensable tool for the unambiguous structural elucidation of organic compounds.[1] Its strength lies in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. This guide will delve into the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural validation of this compound and its derivatives, offering a comparative analysis with alternative methods.

The Power of NMR in Structural Elucidation

NMR spectroscopy allows for the detailed mapping of atomic connectivity within a molecule.[1] For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular structure.

¹H NMR (Proton NMR): This technique provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups. Spin-spin coupling between adjacent protons reveals their connectivity.

¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shift provides insights into its hybridization and bonding environment.[3]

2D NMR Techniques: These experiments provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure.[4]

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[5] This helps in identifying adjacent protons in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5] This is particularly useful for connecting different spin systems and identifying quaternary carbons.

Comparative Analysis of this compound Derivatives by NMR

Table 1: ¹H NMR Chemical Shift Data (ppm) of this compound and its Derivatives in CDCl₃

CompoundH-3H-4H-5H-6Methyl ProtonsOther Protons
This compound[6]7.78 (dd)7.20 (td)6.83 (td)7.20 (d)2.40 (s)-
2-Iodo-5-methylaniline[7]7.50 (d)6.59 (d)-6.33 (d)2.20 (s)4.07 (s, NH₂)
2-Iodo-N-methylaniline[8]7.67 (dd)7.25 (m)6.46 (td)6.57 (dd)2.90 (d)4.21 (s, NH)
4-Bromo-2-iodo-N-methylaniline[8]7.76 (d)-7.35 (m)6.40 (t)2.88 (s)4.24 (s, NH)

Table 2: ¹³C NMR Chemical Shift Data (ppm) of this compound and its Derivatives in CDCl₃

CompoundC-1C-2C-3C-4C-5C-6Methyl CarbonOther Carbons
This compound142.398.5128.8128.3127.5139.524.1-
2-Iodo-5-methylaniline[7]139.381.2147.9120.1135.3114.421.5-
2-Iodo-N-methylaniline[8]148.284.8138.9118.5129.5110.031.0-
4-Bromo-2-iodo-N-methylaniline[8]147.284.8140.1108.3132.0110.730.9-

Note: Chemical shifts are reported in ppm relative to TMS. The exact values may vary slightly depending on the solvent and concentration.

Experimental Workflow and Data Interpretation

The structural elucidation of a this compound derivative using NMR follows a systematic workflow.

G Experimental Workflow for NMR Structure Validation cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis and Structure Elucidation Sample Dissolve 5-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) H1_NMR Acquire 1H NMR Spectrum Sample->H1_NMR C13_NMR Acquire 13C NMR Spectrum H1_NMR->C13_NMR COSY Acquire COSY Spectrum C13_NMR->COSY HSQC Acquire HSQC Spectrum COSY->HSQC HMBC Acquire HMBC Spectrum HSQC->HMBC Analysis Analyze Spectra: - Assign signals - Identify spin systems (COSY) - Correlate 1H and 13C (HSQC) - Establish long-range connectivity (HMBC) HMBC->Analysis Structure Propose and Confirm Structure Analysis->Structure

Figure 1. A generalized workflow for validating the structure of a small molecule using NMR spectroscopy.

The interpretation of the spectra involves a logical process of deduction, piecing together the structural fragments identified from each experiment.

G Logical Relationships in NMR Signal Interpretation H1_Shifts 1H Chemical Shifts (Electronic Environment) H1_Coupling 1H-1H Coupling (COSY) (Proton Proximity) H1_Shifts->H1_Coupling HSQC_Corr HSQC Correlations (Direct C-H Bonds) H1_Coupling->HSQC_Corr Structure Final Structure H1_Coupling->Structure C13_Shifts 13C Chemical Shifts (Carbon Skeleton) C13_Shifts->HSQC_Corr HMBC_Corr HMBC Correlations (2-3 Bond C-H Connectivity) HSQC_Corr->HMBC_Corr HMBC_Corr->Structure

Figure 2. The logical flow of information from different NMR experiments leading to the final structure determination.

Detailed Experimental Protocols

High-quality NMR data is contingent on proper sample preparation and the use of appropriate acquisition parameters.

1. Sample Preparation

  • Amount: For a standard 5 mm NMR tube, dissolve 5-25 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent: Use approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other suitable solvents include acetone-d₆, and DMSO-d₆.[3][9][10][11]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0 ppm.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

Table 3: Typical NMR Acquisition Parameters

ExperimentParameterTypical Value
¹H NMR Pulse Angle30-45°
Relaxation Delay (d1)1-2 s
Number of Scans (ns)8-16
Acquisition Time (aq)2-4 s
¹³C NMR Pulse ProgramProton-decoupled
Relaxation Delay (d1)2-5 s
Number of Scans (ns)1024-4096
Acquisition Time (aq)1-2 s
COSY Pulse ProgramGradient-selected (gCOSY)
Number of Increments256-512
Number of Scans (ns)2-8
Relaxation Delay (d1)1-2 s
HSQC Pulse ProgramGradient-selected, edited
Number of Increments128-256
Number of Scans (ns)4-16
Relaxation Delay (d1)1-2 s
HMBC Pulse ProgramGradient-selected
Number of Increments256-512
Number of Scans (ns)8-32
Relaxation Delay (d1)1-2 s
Long-range J-couplingOptimized for 8 Hz

Alternative Methods for Structural Validation

While NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural validation.

Table 4: Comparison of Structural Validation Methods

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive.Provides limited information about the overall molecular structure.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal.Unambiguous structure determination.Requires a single crystal of suitable quality, not applicable to non-crystalline materials.

References

A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice between the traditional copper-catalyzed method and modern copper-free alternatives is a critical decision that can impact reaction efficiency, product purity, and overall process viability. This guide provides an objective comparison of these two methodologies, focusing on the coupling of the sterically hindered substrate, 2-iodotoluene, with terminal alkynes. We present supporting experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.

Performance Comparison: A Quantitative Look

The following table summarizes the key quantitative data for the copper-free and a representative copper-catalyzed Sonogashira coupling of an iodotoluene with a terminal alkyne.

ParameterCopper-Free Sonogashira[1]Copper-Catalyzed Sonogashira[2]
Aryl Halide This compound4-Iodotoluene
Alkyne Phenylacetylene (B144264)Phenylacetylene
Yield 90%87%
Reaction Time 10 hoursNot specified
Temperature 85 °CNot specified
Palladium Catalyst Oxime-palladacycle supported on clay (OxPdCy@clay)Pd/Cu@AC
Copper Co-catalyst NoneYes
Base K₂CO₃Not specified
Solvent Polyethylene glycol 200 (PEG-200)Not specified

At a Glance: Key Differences

This diagram illustrates the fundamental differences between the two catalytic systems.

G Comparison of Sonogashira Reaction Pathways cluster_0 Copper-Catalyzed Sonogashira cluster_1 Copper-Free Sonogashira A1 Pd(0) Catalyst C1 Oxidative Addition A1->C1 B1 Aryl Halide (this compound) B1->C1 D1 Pd(II) Intermediate C1->D1 H1 Transmetalation D1->H1 E1 Terminal Alkyne G1 Copper Acetylide Formation E1->G1 F1 Cu(I) Co-catalyst F1->G1 G1->H1 I1 Reductive Elimination H1->I1 I1->A1 J1 Coupled Product I1->J1 K1 Base K1->G1 A2 Pd(0) Catalyst C2 Oxidative Addition A2->C2 B2 Aryl Halide (this compound) B2->C2 D2 Pd(II) Intermediate C2->D2 H2 Transmetalation/Ligand Exchange D2->H2 E2 Terminal Alkyne G2 Alkyne Deprotonation / π-Alkyne Complex E2->G2 F2 Base F2->G2 G2->H2 I2 Reductive Elimination H2->I2 I2->A2 J2 Coupled Product I2->J2

Caption: Key steps in copper-catalyzed vs. copper-free Sonogashira reactions.

Experimental Protocols

Copper-Free Sonogashira Coupling of this compound with Phenylacetylene[1]

This protocol utilizes a heterogeneous oxime-palladacycle catalyst supported on clay.

Materials:

  • This compound

  • Phenylacetylene

  • Oxime-palladacycle supported on clay (OxPdCy@clay)

  • Potassium Carbonate (K₂CO₃)

  • Polyethylene glycol 200 (PEG-200)

  • Schlenk tube and inert gas setup (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1 mmol), phenylacetylene (1.2 mmol), OxPdCy@clay catalyst (0.1 mol% Pd), and K₂CO₃ (2 mmol).

  • Add PEG-200 (5 mL) to the Schlenk tube.

  • Seal the tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-methyl-2-(phenylethynyl)benzene.

Representative Copper-Catalyzed Sonogashira Coupling of an Iodotoluene with Phenylacetylene[2]

This protocol is based on a typical copper-catalyzed Sonogashira reaction and provides a framework for the coupling of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Schlenk flask and inert gas setup (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF) and triethylamine (e.g., 2 equivalents).

  • Add this compound (1 equivalent) to the mixture.

  • Finally, add phenylacetylene (e.g., 1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Mechanistic Pathways: A Visual Representation

The catalytic cycles of both reactions highlight their fundamental differences in the activation of the alkyne.

G Catalytic Cycles of Sonogashira Coupling cluster_0 Copper-Catalyzed Cycle cluster_1 Copper-Free Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-I Pd0->PdII Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)L₂(C≡CR) PdII->Pd_alkyne Transmetalation (Cu-C≡CR) Pd_alkyne->Pd0 Reductive Elimination Product Product Pd_alkyne->Product Product (Ar-C≡CR) CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Base Cu_acetylide->PdII Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Alkyne Pd0_cf Pd(0)L₂ PdII_cf Ar-Pd(II)L₂-I Pd0_cf->PdII_cf Oxidative Addition (Ar-I) Pd_alkyne_cf Ar-Pd(II)L₂(C≡CR) PdII_cf->Pd_alkyne_cf Deprotonation/ Ligand Exchange Pd_alkyne_cf->Pd0_cf Reductive Elimination Product_cf Product_cf Pd_alkyne_cf->Product_cf Product (Ar-C≡CR) Alkyne_cf H-C≡CR Alkyne_cf->PdII_cf Base_cf Base Base_cf->Alkyne_cf

Caption: Mechanistic pathways of copper-catalyzed and copper-free Sonogashira reactions.

Concluding Remarks

Both copper-free and copper-catalyzed Sonogashira couplings are effective for the synthesis of substituted alkynes from this compound. The copper-free method, particularly with advanced heterogeneous catalysts, offers the significant advantage of avoiding copper contamination in the final product, which is a crucial consideration in pharmaceutical applications. This can simplify purification and reduce the environmental impact of the process.

The traditional copper-catalyzed method remains a robust and widely applicable technique, often utilizing readily available and less expensive catalysts. For many applications, it provides excellent yields and is a reliable choice.

The decision between these two methodologies should be based on the specific requirements of the synthesis, including the desired purity of the product, cost considerations, and the available catalytic systems. For applications demanding high purity and minimal metal contamination, the copper-free approach is highly recommended. For routine synthetic applications where trace copper is not a concern, the classical copper-catalyzed Sonogashira reaction remains a powerful and economical option.

References

A Comparative Guide to the Mechanistic Nuances of 2-Iodotoluene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a cross-coupling methodology is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of common palladium- and copper-catalyzed cross-coupling reactions utilizing 2-iodotoluene as a substrate. The steric hindrance imposed by the ortho-methyl group on this compound offers a compelling case study for examining the subtle mechanistic differences and performance of various catalytic systems.

This report summarizes quantitative data from the literature, details experimental protocols for key reactions, and presents signaling pathway and workflow diagrams to visually articulate the mechanistic steps involved.

Performance Comparison of this compound Coupling Reactions

The efficacy of various cross-coupling reactions with this compound is summarized below. The data highlights the impact of the catalyst system, ligands, and reaction conditions on product yield.

Reaction TypeCoupling PartnerCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Sonogashira Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N[TBP][4EtOV]55396[1]
Buchwald-Hartwig Amination Morpholine (B109124)Pd(dba)₂XPhosNaOtBuToluene (B28343)Reflux694¹
Heck StyrenePd(OAc)₂-K₂CO₃DMF1101285²
Suzuki-Miyaura p-Tolylboronic acid[PdEnCat]™ 40-K₃PO₄Toluene/Methanol1002196³
Ullmann Condensation 4-MethoxyphenolCuIPPh₃K₂CO₃Toluene100-Moderate-Good⁴

¹Data for 4-chlorotoluene (B122035) with morpholine; provides a representative protocol. ²Data for a similar electron-rich aryl iodide with styrene. ³Data for 4-iodotoluene; illustrates typical high efficiency. ⁴Qualitative data based on similar Ullmann O-arylations.

Mechanistic Considerations: The Impact of Steric Hindrance

The ortho-methyl group in this compound introduces steric hindrance that can influence the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Reactions: In Suzuki-Miyaura, Heck, and Sonogashira couplings, the oxidative addition of this compound to a Pd(0) species is often the rate-determining step. The bulky methyl group can slow this step compared to less hindered aryl iodides. The choice of a bulky, electron-rich phosphine (B1218219) ligand, such as XPhos in Buchwald-Hartwig aminations, is often crucial to promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.

Copper-Catalyzed Reactions: Ullmann-type reactions, which are copper-catalyzed, can proceed through various mechanisms, including oxidative addition to a Cu(I) species. The steric hindrance of this compound can also affect the rate of this step. However, the use of appropriate ligands and reaction conditions can overcome these steric challenges.

Experimental Protocols

Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV])

Procedure:

  • To a reaction vessel, add this compound (0.5 mmol), phenylacetylene (0.75 mmol), PdCl₂(PPh₃)₂ (0.025 mmol), and CuI (trace amount).

  • Add 0.8 mL of [TBP][4EtOV] as the solvent and triethylamine as the base.

  • Heat the reaction mixture to 55°C and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the product, 1-methyl-2-(phenylethynyl)benzene, can be isolated by standard workup and purification techniques.[1]

Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).

  • Add toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.).

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Visualizing the Mechanisms

Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X (this compound) Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide (this compound) Coupling Partner Catalyst & Ligand Base Solvent Solvent Reagents->Solvent Inert_Atmosphere Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Heating Heating & Stirring Inert_Atmosphere->Heating Monitoring Monitoring (TLC, GC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: A generalized workflow for performing a cross-coupling reaction.

References

A Comparative Guide to the Kinetic Analysis of 2-Iodotoluene Oxidative Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of aryl halides to transition metal complexes is a fundamental step in a vast array of catalytic cross-coupling reactions, which are instrumental in modern synthetic chemistry and drug development. Understanding the kinetics of this process is paramount for reaction optimization, catalyst design, and mechanistic elucidation. This guide provides a comparative kinetic analysis of the oxidative addition of 2-iodotoluene to palladium(0) complexes, contrasting its reactivity with other relevant aryl iodides.

The Impact of ortho-Substitution on Reactivity

The oxidative addition of this compound to a palladium(0) center is significantly influenced by the presence of the methyl group in the ortho position. Experimental studies have consistently shown that ortho-substituted aryl halides, such as this compound, exhibit lower reactivity compared to their unsubstituted or para-substituted analogs.[1] This decelerating effect is attributed to a combination of steric hindrance and electronic effects. The bulky ortho-methyl group can sterically impede the approach of the aryl halide to the metal center, thereby increasing the activation energy of the reaction. Furthermore, the electron-donating nature of the methyl group increases the electron density on the aromatic ring, making the carbon-iodine bond less susceptible to cleavage by the nucleophilic palladium(0) complex.

Comparative Kinetic Data

Aryl IodideRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)Comments
Iodobenzene (B50100)1.0077Unsubstituted benchmark.
4-Iodotoluene~0.85Slightly higher than IodobenzeneThe para-methyl group has a minor electron-donating effect, slightly deactivating the ring towards oxidative addition.
This compound ~0.15 Significantly higher than Iodobenzene The ortho-methyl group introduces significant steric hindrance and a deactivating electronic effect, leading to a substantially lower rate of reaction.[1]

Note: The values presented are illustrative and intended to demonstrate the relative reactivity trends. Actual experimental values will vary depending on the specific palladium precursor, ligands, solvent, and temperature.

Experimental Protocol: Kinetic Analysis by ³¹P NMR Spectroscopy

A common and effective method for monitoring the kinetics of oxidative addition to palladium(0) phosphine (B1218219) complexes is ³¹P NMR spectroscopy. The phosphorus chemical shifts of the palladium(0) starting material and the resulting palladium(II) oxidative addition product are typically distinct, allowing for the quantification of each species over time.

Materials and Reagents:

  • Palladium precursor (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and PPh₃)

  • Aryl iodide (this compound, 4-iodotoluene, iodobenzene)

  • Internal standard (e.g., triphenylphosphine (B44618) oxide)

  • Anhydrous, deoxygenated solvent (e.g., toluene-d₈, THF-d₈)

  • NMR tubes and gastight syringes

Procedure:

  • Preparation of the Palladium(0) Complex Solution: In a glovebox, prepare a stock solution of the palladium(0) complex of a known concentration in the chosen deuterated solvent. An internal standard can be added at this stage for accurate quantification.

  • Reaction Initiation: Transfer a known volume of the palladium(0) solution to an NMR tube. At time t=0, inject a solution of the aryl iodide (typically in large excess to ensure pseudo-first-order conditions) into the NMR tube using a gastight syringe.

  • NMR Data Acquisition: Immediately place the NMR tube in the NMR spectrometer, which has been pre-shimmed and set to the desired temperature. Acquire ³¹P{¹H} NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the palladium(0) starting material and the palladium(II) product. The concentration of the palladium(0) complex at each time point can be determined relative to the internal standard.

  • Kinetic Plot: Plot the natural logarithm of the concentration of the palladium(0) complex (ln[Pd(0)]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line corresponds to the observed rate constant (k_obs).

  • Determination of the Second-Order Rate Constant: The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the aryl iodide (k = k_obs / [Aryl Iodide]).

Visualizing the Process

Signaling Pathway of Oxidative Addition

The following diagram illustrates the generally accepted concerted mechanism for the oxidative addition of an aryl iodide to a palladium(0) complex.

Oxidative_Addition_Mechanism Oxidative Addition Mechanism Pd0 Pd(0)L₂ TS [L₂Pd---I---Ar]‡ (Transition State) Pd0->TS + ArI ArI Ar-I PdII cis-Pd(II)(Ar)(I)L₂ TS->PdII C-I bond cleavage trans_PdII trans-Pd(II)(Ar)(I)L₂ PdII->trans_PdII Isomerization

Caption: Concerted oxidative addition of an aryl iodide to a Pd(0) complex.

Experimental Workflow for Kinetic Analysis

The workflow for a typical kinetic experiment monitoring the oxidative addition of this compound is depicted below.

Kinetic_Workflow Kinetic Analysis Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Pd Prepare Pd(0)L₂ Solution Mix Mix Reactants in NMR Tube (t=0) Prep_Pd->Mix Prep_ArI Prepare this compound Solution Prep_ArI->Mix NMR Acquire ³¹P NMR Spectra over Time Mix->NMR Integrate Integrate ³¹P NMR Signals NMR->Integrate Plot Plot ln[Pd(0)] vs. Time Integrate->Plot Calculate Calculate Rate Constants Plot->Calculate

Caption: Workflow for kinetic analysis of oxidative addition via ³¹P NMR.

Conclusion

The kinetic analysis of the oxidative addition of this compound reveals a significantly slower reaction rate compared to its non-ortho-substituted counterparts. This is a critical consideration for researchers in drug development and process chemistry, as the choice of substrate can have a profound impact on reaction efficiency and catalyst performance. The provided experimental protocol offers a robust method for quantifying these kinetic differences, enabling a more rational approach to catalyst selection and reaction design in cross-coupling methodologies.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Iodotoluene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the path to reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of 2-Iodotoluene. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.

Introduction to this compound and Purity Assessment

This compound is a key intermediate in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The purity of this compound directly impacts the yield and purity of subsequent products, making rigorous quality control essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering both high-resolution separation and definitive identification of volatile and semi-volatile impurities.

Potential Impurities in Synthesized this compound

The nature and quantity of impurities in a this compound sample are largely dependent on the synthetic route employed. Common synthesis methods include:

  • Sandmeyer Reaction: Diazotization of 2-toluidine followed by reaction with potassium iodide. Potential impurities include unreacted 2-toluidine, phenol (B47542) byproducts, and other isomeric iodotoluenes.

  • Halogen Exchange: From 2-bromotoluene (B146081) or 2-chlorotoluene. This may result in residual starting materials in the final product.[1]

  • Direct Iodination: Using iodine and an oxidizing agent. This can lead to the formation of di-iodinated species and other regioisomers.

Residual solvents from the reaction and workup (e.g., ethanol, ethyl acetate, dichloromethane) are also common impurities.[1]

GC-MS for Purity Assessment of this compound

GC-MS is an ideal method for the purity analysis of this compound due to its volatility. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, enabling the identification of the eluted compounds.

Experimental Workflow for GC-MS Analysis

The general workflow for assessing the purity of synthesized this compound by GC-MS is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Synthesized This compound Dilution Dilution in appropriate solvent (e.g., Dichloromethane) Sample->Dilution InternalStd Addition of Internal Standard (e.g., Dodecane) Dilution->InternalStd Injection Injection into GC-MS InternalStd->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration Raw Data Quantification Purity Calculation & Impurity Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Purity Assessment of this compound by GC-MS.

Detailed Experimental Protocol for GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve the sample in GC-grade dichloromethane.

  • Add a known concentration of an internal standard (e.g., dodecane) for quantitative analysis.

  • Dilute to the mark with dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity of this compound based on the peak area percentage. For more accurate quantification, use the internal standard method.

Quantitative Data Presentation

The following table presents hypothetical data from the GC-MS analysis of this compound synthesized via two different methods.

Compound Retention Time (min) Method A (Sandmeyer) Area % Method B (Halogen Exchange) Area %
Toluene3.20.150.05
2-Chlorotoluene5.8-1.50
This compound 9.5 98.5 97.8
2,6-Diiodotoluene12.10.850.35
Other Impurities-0.500.30
Purity -98.5% 97.8%

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for purity assessment. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for non-volatile or thermally labile impurities that are not amenable to GC analysis. A typical HPLC method for this compound would involve a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent method for structural elucidation and can be used for quantitative analysis (qNMR). It provides information on the overall purity of the sample and can detect impurities containing protons, without the need for chromatographic separation.

Comparative Summary of Analytical Techniques
Technique Advantages Disadvantages Best Suited For
GC-MS High sensitivity and specificity.[2] Excellent for volatile and semi-volatile compounds.[2] Provides structural information for impurity identification.Not suitable for non-volatile or thermally unstable compounds. Requires sample volatilization.Routine purity testing and identification of volatile organic impurities.
HPLC Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2] Well-established for purity analysis in the pharmaceutical industry.[3]Lower resolution for some volatile compounds compared to GC. Mass spectrometry detection can be more complex to couple.Analysis of samples containing non-volatile impurities or degradation products.
NMR Provides detailed structural information.[2] Can be used for absolute quantification (qNMR) without a specific reference standard for the impurity.[2] Non-destructive.Lower sensitivity compared to GC-MS and HPLC. Complex mixtures can lead to overlapping signals.Structural confirmation and quantification of major components and impurities.
Decision-Making for Analytical Technique Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following flowchart can guide the decision-making process.

Decision_Tree Start Purity Assessment of This compound Required VolatileImpurities Are volatile impurities the primary concern? Start->VolatileImpurities GCMS Use GC-MS for high resolution and identification VolatileImpurities->GCMS Yes NonVolatileImpurities Are non-volatile or thermally labile impurities suspected? VolatileImpurities->NonVolatileImpurities No ComprehensiveAnalysis Comprehensive Analysis GCMS->ComprehensiveAnalysis HPLC Use HPLC for separation of non-volatile compounds NonVolatileImpurities->HPLC Yes StructuralConfirmation Is structural confirmation and absolute quantification needed? NonVolatileImpurities->StructuralConfirmation No HPLC->ComprehensiveAnalysis NMR Use NMR for structural elucidation and qNMR StructuralConfirmation->NMR Yes StructuralConfirmation->ComprehensiveAnalysis No NMR->ComprehensiveAnalysis

Caption: Decision tree for selecting an analytical technique.

Conclusion

The assessment of this compound purity is crucial for its application in further chemical syntheses. GC-MS provides a robust, sensitive, and specific method for identifying and quantifying volatile impurities. However, a comprehensive purity analysis may necessitate the use of orthogonal techniques such as HPLC and NMR, particularly when non-volatile impurities or absolute quantification are of concern. The detailed protocols and comparative data in this guide offer a solid foundation for researchers and scientists to establish effective purity testing workflows for synthesized this compound.

References

Safety Operating Guide

Proper Disposal of 2-Iodotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-iodotoluene is classified as a hazardous chemical and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or mixed with non-halogenated waste. Adherence to institutional, local, state, and federal regulations for hazardous waste disposal is mandatory.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.
Body Protection A flame-resistant laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes inhalation of vapors.

In the event of exposure, follow these emergency procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe disposal.

  • Waste Segregation: It is imperative to segregate halogenated organic waste from all other waste streams. Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2] Never mix this compound with non-halogenated solvents, acids, bases, or oxidizers.[1]

  • Waste Collection:

    • Collect all waste this compound, including residues and contaminated materials (e.g., pipette tips, weighing boats, and contaminated gloves), in the designated "Halogenated Organic Waste" container.

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

    • Keep the waste container closed at all times, except when adding waste.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.[3]

  • Arranging for Disposal: Once the waste container is full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3] Follow all institutional procedures for hazardous waste manifest and pickup.

Quantitative Data and Classifications

ParameterClassification/GuidelineRegulatory Context
EPA Hazardous Waste Code Likely falls under "F" or "K" lists for halogenated organic compounds. A specific code is not assigned.Resource Conservation and Recovery Act (RCRA)
DOT Hazard Class Combustible LiquidDepartment of Transportation (DOT)
Proper Shipping Name Toxic liquid, organic, n.o.s.Department of Transportation (DOT)
Reportable Quantity (RQ) Not specifically listed; default for unlisted hazardous substances may apply.Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA)

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Small Spill (less than 100 mL) in a Fume Hood:
  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

Large Spill (greater than 100 mL) or any spill outside a Fume Hood:
  • Evacuate: Immediately evacuate the area and alert all personnel to leave.

  • Isolate: If safe to do so, close the doors to the affected area to contain the vapors.

  • Emergency Contact: Contact your institution's emergency response team or EHS department immediately. Provide details about the spilled chemical and the location.

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) Segregate Designate 'Halogenated Organic Waste' Container WorkArea->Segregate Collect Collect this compound Waste & Contaminated Materials Segregate->Collect Label Label Container Clearly: 'Hazardous Waste, this compound' Collect->Label Store Store in a Secure, Ventilated Area in Secondary Containment Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Service Store->ContactEHS Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest Pickup Scheduled Waste Pickup Manifest->Pickup

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a comprehensive understanding of chemical handling is paramount for laboratory safety. This guide provides essential, immediate safety and logistical information for the proper use of 2-Iodotoluene, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 615-37-2

  • Molecular Formula: C₇H₇I

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Adherence to proper PPE protocols is critical to mitigate exposure risks.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side-shieldsNIOSH or EN 166 (EU) approved[1][2]
Chemical safety goggles and face shield (where splashing is a risk)
Hands Chemical-resistant glovesMust satisfy EU Directive 89/686/EEC and the standard EN 374[1]
Body Impervious clothing (e.g., lab coat, chemical-resistant apron)Selection based on concentration and amount of substance used[1]
Respiratory Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridgesRequired when engineering controls are insufficient or as sole protection[1]
Full-face supplied air respiratorFor use as the sole means of protection[1]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][4]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1][2] Implement measures to prevent the buildup of electrostatic charge.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation of vapors or mist.[1][2]

Storage Plan:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep containers tightly closed and sealed until ready for use.[1][2]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2][6]

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure or spills are critical.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6] Remove contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.[1][4]
Skin Contact Immediately wash off with soap and plenty of water.[1][4] Remove all contaminated clothing and shoes.[6] If skin irritation persists, consult a physician.[4]
Inhalation Move the person to fresh air.[1][4] If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and drink plenty of water.[1][6] Seek immediate medical attention.[1]

Spill Response Plan:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[2]

  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

Table 3: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as hazardous waste through an approved waste disposal plant.[2][5][6] Do not dispose of it in drains or the environment.[1]
Contaminated Absorbents Collect in a sealed, labeled container and dispose of as hazardous waste.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
Empty Containers Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. Puncture and dispose of the container in accordance with local regulations.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, emphasizing safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS and SOPs B Don Appropriate PPE A->B C Work in Fume Hood B->C D Dispense this compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F J Spill or Exposure Occurs E->J G Segregate Waste F->G H Dispose of Waste Properly G->H I Remove PPE H->I K Follow Emergency Procedures J->K K->F

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.